7-Methyloct-3-yne-1,5-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105750-99-0 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
7-methyloct-3-yne-1,5-diol |
InChI |
InChI=1S/C9H16O2/c1-8(2)7-9(11)5-3-4-6-10/h8-11H,4,6-7H2,1-2H3 |
InChI Key |
IMMYXUALWCPKCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C#CCCO)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Structural Elucidation of 7-Methyloct-3-yne-1,5-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the structural elucidation of 7-Methyloct-3-yne-1,5-diol. The elucidation process is detailed through a combination of spectroscopic data analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document outlines the experimental protocols and presents the data in a clear, tabular format for ease of interpretation. Furthermore, logical workflows and key structural correlations are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecule's architecture.
Introduction
This compound is a chemical compound with the molecular formula C9H16O2.[1] Its structure features a nine-carbon chain containing a triple bond (alkyne) and two hydroxyl groups (diol), as well as a terminal isopropyl group. Accurate structural determination is the cornerstone of understanding a molecule's chemical properties and potential biological activity. This document serves as a technical resource for the systematic identification and characterization of this and similar alkynediol compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C9H16O2 | PubChem[1] |
| Molecular Weight | 156.22 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 105750-99-0 | PubChem[1] |
Spectroscopic Data for Structural Elucidation
The following sections present the hypothetical spectroscopic data that would be expected for this compound, based on its known structure.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 0.92 | d | 6H | -CH(CH₃)₂ |
| 1.58 | m | 1H | -CH(CH₃)₂ |
| 1.70 | t | 2H | -CH₂-CH(OH)- |
| 2.45 | d | 2H | -C≡C-CH₂- |
| 3.75 | t | 2H | HO-CH₂- |
| 4.40 | q | 1H | -CH(OH)- |
| ~2.0-3.0 | br s | 2H | -OH |
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum indicates the number of different types of carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 22.5 | CH₃ | -CH(CH₃)₂ |
| 24.8 | CH | -CH(CH₃)₂ |
| 45.2 | CH₂ | -CH₂-CH(OH)- |
| 51.5 | CH₂ | HO-CH₂- |
| 62.8 | CH | -CH(OH)- |
| 82.1 | C | -C≡C- |
| 88.9 | C | -C≡C- |
| 29.7 | CH₂ | -C≡C-CH₂- |
Infrared (IR) Spectroscopy Data
The IR spectrum reveals the presence of specific functional groups.
| Frequency (cm⁻¹) | Intensity | Functional Group |
| 3350 | Strong, Broad | O-H Stretch (Alcohol) |
| 2960 | Strong | C-H Stretch (sp³) |
| 2230 | Weak | C≡C Stretch (Internal Alkyne) |
| 1050 | Strong | C-O Stretch (Alcohol) |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
| m/z | Interpretation |
| 156 | [M]⁺ (Molecular Ion) |
| 139 | [M-OH]⁺ |
| 125 | [M-CH₂OH]⁺ |
| 99 | [M-C(CH₃)₂CH₃]⁺ |
Experimental Protocols
Standard experimental procedures for the acquisition of spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is used.
-
¹H NMR: The spectrum is acquired with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence.
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized to acquire correlation spectra, which are essential for establishing connectivity between protons and carbons.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is placed between two NaCl or KBr plates.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: An Electron Ionization (EI) mass spectrometer is used.
-
Ionization: The sample is ionized using a standard electron energy of 70 eV.
-
Analysis: The resulting fragments are separated by their mass-to-charge ratio (m/z).
Visualization of Structural Elucidation
The following diagrams illustrate the workflow and key correlations in the structural elucidation of this compound.
References
Spectroscopic Data for 7-Methyloct-3-yne-1,5-diol: A Technical Overview
Executive Summary
This technical guide addresses the spectroscopic profile of 7-Methyloct-3-yne-1,5-diol. An extensive search of publicly available scientific databases and literature reveals a notable absence of experimentally determined spectroscopic data (NMR, IR, MS) for this compound. While computational data provides some insight into its physical and chemical properties, empirical data from laboratory analysis is not currently available in the public domain. This document summarizes the available computed data and presents a generalized methodology for the spectroscopic analysis of novel compounds, which would be applicable to this compound.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₉H₁₆O₂. Its structure features a linear eight-carbon chain with a methyl group at the seventh position, a triple bond (alkyne) at the third carbon, and hydroxyl groups (diol) at the first and fifth positions. The presence of these functional groups suggests potential for various chemical reactions and biological activities, making it a molecule of interest for researchers in organic synthesis and drug discovery. However, a comprehensive understanding of its chemical identity and purity requires thorough spectroscopic characterization.
Computed Physicochemical Data
While experimental data is unavailable, computational models provide estimated properties for this compound. These properties are useful for predictive analysis and for providing a baseline for future experimental work.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | PubChem[1] |
| Molecular Weight | 156.22 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 105750-99-0 | PubChem[1] |
| InChIKey | IMMYXUALWCPKCK-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CC(C)CC(C#CCCO)O | PubChem[1] |
General Experimental Protocols for Spectroscopic Analysis
The following sections outline the standard methodologies that would be employed to acquire NMR, IR, and MS data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Methodology:
-
A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).
-
Advanced NMR techniques such as COSY, HSQC, and HMBC may be used to establish connectivity between protons and carbons.
-
Data is processed and analyzed to assign chemical shifts, coupling constants, and integration values to specific atoms in the molecule.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
A small amount of the neat compound (if liquid) is placed between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull is prepared.
-
The sample is placed in an FTIR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The resulting spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as O-H (alcohols), C≡C (alkynes), and C-H bonds.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition of the molecule, and to gain insight into its fragmentation patterns.
-
Methodology:
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
The molecules are ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.
-
Generalized Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a novel chemical compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
While the specific experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides the foundational information for researchers interested in this compound. The provided computed data offers a starting point for its characterization, and the generalized experimental protocols and workflow outline the necessary steps for its empirical analysis. The acquisition and publication of this data would be a valuable contribution to the chemical science community.
References
Physical and chemical properties of 7-Methyloct-3-yne-1,5-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyloct-3-yne-1,5-diol is a chemical compound with potential applications in various scientific fields, including medicinal chemistry and materials science. Its unique structure, featuring a reactive alkyne group and two hydroxyl moieties, makes it an interesting candidate for further investigation. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. While experimental data for this specific molecule is limited in publicly available literature, this document extrapolates information from related acetylenic diols to propose potential synthetic routes, purification methods, and analytical characterization techniques. Furthermore, general principles of reactivity, stability, and potential biological evaluation are discussed to guide future research endeavors.
Introduction
Acetylenic diols are a class of organic compounds characterized by the presence of a carbon-carbon triple bond and two hydroxyl groups. This combination of functional groups imparts unique chemical reactivity and physical properties, making them valuable intermediates in organic synthesis and as standalone molecules with applications in areas such as surfactants and corrosion inhibitors. This compound, with its specific substitution pattern, presents a chiral center and the potential for diverse chemical transformations, rendering it a molecule of interest for synthetic and medicinal chemists.
Physical and Chemical Properties
Table 1: Computed Physical and Chemical Properties of this compound [1][2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | PubChem |
| Molecular Weight | 156.22 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 105750-99-0 | PubChem |
| Topological Polar Surface Area | 40.5 Ų | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| XLogP3-AA (Predicted) | 1.1 | PubChem |
| InChI | InChI=1S/C9H16O2/c1-8(2)7-9(11)5-3-4-6-10/h8-11H,4,6-7H2,1-2H3 | PubChem |
| InChIKey | IMMYXUALWCPKCK-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | CC(C)CC(C#CCCO)O | PubChem |
Experimental Protocols
Due to the absence of specific literature on the synthesis of this compound, a plausible synthetic approach based on the well-established chemistry of acetylenic compounds is proposed.
Proposed Synthesis: A Grignard-based Approach
A logical synthetic route would involve the reaction of a suitable Grignard reagent with an appropriate electrophile. A potential disconnection suggests the reaction of propargyl alcohol Grignard reagent with 4-methyl-1-penten-3-one, followed by reduction of the ketone. A more direct approach would be the reaction of the lithium salt of a protected propargyl alcohol with isovaleraldehyde. A generalized procedure based on the synthesis of similar acetylenic diols is outlined below.[3]
Experimental Workflow: Proposed Synthesis of this compound
References
An In-depth Technical Guide to 7-Methyloct-3-yne-1,5-diol
CAS Number: 105750-99-0[1]
This technical guide provides a comprehensive overview of the available scientific and technical information for the chemical compound 7-Methyloct-3-yne-1,5-diol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical and Physical Properties
While detailed experimental data for this compound is limited in publicly accessible literature, computational models provide some insight into its physical and chemical characteristics. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | PubChem[1] |
| Molecular Weight | 156.22 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 105750-99-0 | PubChem[1] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| XLogP3-AA | 0.6 | PubChem[1] |
Synthesis
Currently, there are no specific, peer-reviewed synthetic methods published for this compound. However, the synthesis of acetylenic diols is a well-established area of organic chemistry. A general approach to synthesizing similar structures often involves the Favorsky reaction, where acetylene or a terminal alkyne is reacted with a carbonyl compound in the presence of a base.[2]
A plausible, though unverified, synthetic pathway for this compound could be conceptualized as a multi-step process.
Caption: A conceptual workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
As of the latest literature review, there is no specific information available regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.
Broader research into acetylenic diols has highlighted their utility as surfactants and wetting agents, with some derivatives showing potential as corrosion inhibitors.[2] However, their application in a pharmacological or biological context is not well-documented. Without experimental data, it is not possible to construct any diagrams of signaling pathways or logical relationships concerning the biological function of this specific compound.
Experimental Protocols
The absence of published research on this compound means there are no established experimental protocols for its analysis or evaluation of its biological effects. For researchers interested in studying this compound, standard analytical techniques for the characterization of organic molecules would be applicable. These would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): For purification and purity assessment.
A generalized workflow for the initial characterization of a novel synthesized compound is outlined below.
Caption: A general experimental workflow for the purification and characterization of a synthesized compound.
Conclusion
While the fundamental chemical identity of this compound is established with a CAS number and computed properties, a significant gap exists in the scientific literature regarding its synthesis, biological activity, and experimental methodologies. The information presented in this guide is based on general chemical principles and data available for the broader class of acetylenic diols. Further experimental investigation is required to fully characterize this compound and explore its potential applications.
References
An Inquiry into the Potential Biological Activity of 7-Methyloct-3-yne-1,5-diol: A Data-Deficient Compound
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This document addresses the inquiry into the biological activity of the chemical compound 7-Methyloct-3-yne-1,5-diol. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant absence of research pertaining to the pharmacological, toxicological, or any other biological effects of this molecule. While its chemical identity is established, its interactions with biological systems remain uninvestigated and unreported. This guide outlines the known information and highlights the current data deficiency, suggesting a potential area for novel exploratory research.
Compound Identification and Properties
This compound is a small organic molecule with the chemical formula C₉H₁₆O₂.[1] Its structure consists of an eight-carbon chain containing a triple bond (alkyne) and two hydroxyl groups (diol), with a methyl group as a substituent.[1] Basic chemical properties are available in public databases such as PubChem.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | PubChem[1] |
| Molecular Weight | 156.22 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 105750-99-0 | PubChem[1] |
| Canonical SMILES | CC(C)CC(C#CCCO)O | PubChem[1] |
Assessment of Biological Activity: A Knowledge Gap
A thorough search of scientific databases, including PubMed, Scopus, and Google Scholar, yielded no studies detailing the biological activity of this compound. The searches for terms such as "this compound biological activity," "pharmacology of this compound," and "toxicology of this compound" did not return any relevant results.
This lack of data means that:
-
There is no quantitative data (e.g., IC₅₀, EC₅₀, LD₅₀) to report.
-
There are no established experimental protocols for assessing its activity.
-
There are no known signaling pathways or mechanisms of action to visualize.
The absence of information presents a "white space" in the scientific landscape. The presence of the alkynediol functional group suggests potential for various chemical interactions, but any discussion of potential biological activity would be purely speculative without experimental evidence.
A Hypothetical Workflow for Future Investigation
Should a research initiative be undertaken to characterize the biological activity of this compound, a general workflow for preliminary screening and characterization could be implemented. The following diagram illustrates a conceptual high-level workflow for such an endeavor. This diagram is a generalized representation and is not based on any existing data for the specific compound.
Figure 1. A generalized workflow for the initial stages of drug discovery and biological activity screening.
Conclusion and Future Directions
References
An In-depth Technical Guide to the Stereoisomers of 7-Methyloct-3-yne-1,5-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyloct-3-yne-1,5-diol is a chiral molecule with two stereocenters, giving rise to four possible stereoisomers. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including a discussion of its stereoisomers and the logical basis for their synthesis and separation. Due to a lack of specific experimental data in the public domain for this particular molecule, this guide presents detailed, generalized experimental protocols for the asymmetric synthesis and chiral separation of analogous alkynediols. These methodologies provide a foundational framework for researchers to produce and characterize the individual stereoisomers of this compound. This document also outlines the principles for data interpretation and visualization of the synthetic and analytical workflows.
Introduction to Stereoisomerism in this compound
This compound possesses two chiral centers at carbons C1 and C5. The presence of these two stereocenters means that the molecule can exist as four distinct stereoisomers: (1R,5R), (1S,5S), (1R,5S), and (1S,5R). The (1R,5R) and (1S,5S) isomers are enantiomers of each other, as are the (1R,5S) and (1S,5R) isomers. The relationship between the enantiomeric pairs is diastereomeric.
The distinct three-dimensional arrangement of these stereoisomers can lead to significantly different biological activities and pharmacological profiles. Therefore, the ability to selectively synthesize and isolate each stereoisomer is of critical importance in drug discovery and development.
Stereoselective Synthesis Strategies
While specific methods for the stereoselective synthesis of this compound are not documented in peer-reviewed literature, established methodologies for the asymmetric synthesis of chiral propargyl alcohols and 1,2-diols can be adapted. A logical and widely applicable approach is the Sharpless asymmetric epoxidation of a corresponding allylic alcohol, followed by nucleophilic opening of the resulting epoxide.
Hypothetical Asymmetric Synthesis Workflow
A plausible synthetic route to access the stereoisomers of this compound is outlined below. This workflow is based on well-established synthetic transformations.
Caption: Retrosynthetic approach for this compound.
Detailed Experimental Protocol: Sharpless Asymmetric Epoxidation
This protocol is a generalized procedure for the asymmetric epoxidation of an allylic alcohol, which is a key step in the proposed synthesis.
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
(+)-Diethyl L-tartrate ((+)-DET) or (-)-Diisopropyl D-tartrate ((-)-DIPT)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4Å)
-
The allylic alcohol precursor (e.g., 7-Methyl-oct-2-en-4-yn-1-ol)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered 4Å molecular sieves.
-
Anhydrous DCM is added, and the suspension is cooled to -20 °C.
-
Titanium(IV) isopropoxide is added dropwise to the stirred suspension.
-
The chiral tartrate ester ((+)-DET or (-)-DIPT) is then added dropwise. The choice of tartrate enantiomer will determine the stereochemistry of the resulting epoxide.
-
The mixture is stirred at -20 °C for 30 minutes.
-
A solution of the allylic alcohol precursor in DCM is added dropwise, ensuring the temperature remains at -20 °C.
-
tert-Butyl hydroperoxide is added dropwise at a rate that maintains the internal temperature at -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The resulting emulsion is filtered through celite, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude epoxy alcohol is purified by flash column chromatography.
Separation and Characterization of Stereoisomers
Since the proposed synthesis may not be perfectly stereoselective, or to resolve a racemic mixture, chromatographic separation of the stereoisomers is necessary. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for this purpose.
Experimental Protocol: Chiral HPLC Separation
This protocol provides a general guideline for the separation of diol enantiomers.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase columns (e.g., polysaccharide-based columns like Chiralpak® IA, IB, IC, etc.)
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation.
Procedure:
-
Prepare a stock solution of the mixture of this compound stereoisomers in the mobile phase.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject a small volume of the sample solution onto the column.
-
Monitor the elution of the stereoisomers using the UV detector.
-
Optimize the mobile phase composition and flow rate to achieve maximum resolution between the peaks corresponding to the different stereoisomers.
-
Collect the fractions corresponding to each separated stereoisomer.
-
Determine the enantiomeric excess (ee) of each isolated isomer.
Caption: Workflow for the chiral separation of stereoisomers.
Data Presentation
While no specific quantitative data for the stereoisomers of this compound is available, the following tables provide a template for how such data should be structured for clarity and comparative analysis.
Table 1: Hypothetical Physicochemical Properties of this compound Stereoisomers
| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | Calculated cLogP |
| (1R,5R) | C₉H₁₆O₂ | 156.22 | 1.1 |
| (1S,5S) | C₉H₁₆O₂ | 156.22 | 1.1 |
| (1R,5S) | C₉H₁₆O₂ | 156.22 | 1.1 |
| (1S,5R) | C₉H₁₆O₂ | 156.22 | 1.1 |
Table 2: Hypothetical Chromatographic and Spectroscopic Data
| Stereoisomer | HPLC Retention Time (min) | Specific Rotation [α] | Key ¹H NMR Shifts (ppm) |
| (1R,5R) | t₁ | value | value |
| (1S,5S) | t₂ | value | value |
| (1R,5S) | t₃ | value | value |
| (1S,5R) | t₄ | value | value |
Signaling Pathways and Biological Activity
Currently, there is no published data on the biological activity or the signaling pathways associated with this compound or its stereoisomers. For drug development professionals, once the individual stereoisomers are synthesized and isolated, it would be imperative to screen them in relevant biological assays to determine their pharmacological profiles. A general workflow for such a screening process is depicted below.
Caption: A generalized workflow for biological screening.
Conclusion
This technical guide has outlined the stereochemical complexity of this compound and has provided a robust, albeit generalized, framework for the synthesis and separation of its four stereoisomers. The provided experimental protocols for asymmetric synthesis and chiral HPLC are based on well-established and reliable methodologies that should be readily adaptable for this specific target molecule. The structured tables and workflow diagrams offer a clear template for the organization and presentation of experimental data. For researchers in drug development, the synthesis and subsequent biological evaluation of the individual stereoisomers of this compound is a critical step in elucidating its therapeutic potential and understanding its structure-activity relationship. Further research is warranted to generate specific experimental data for this compound and to explore its pharmacological properties.
Technical Guide: Elucidating the Crystal Structure of 7-Methyloct-3-yne-1,5-diol for Drug Development Applications
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide outlines a hypothetical workflow for the determination of the crystal structure of 7-Methyloct-3-yne-1,5-diol. As of the time of writing, specific experimental data for the crystal structure, synthesis, and biological activity of this compound are not publicly available. Therefore, this document serves as a comprehensive methodological framework, providing detailed hypothetical protocols and data based on established scientific principles and general procedures for similar molecules.
Introduction
This compound is a small organic molecule with potential applications in medicinal chemistry and drug development. Its structure, featuring a rigid alkyne core and two hydroxyl groups, suggests the possibility of specific hydrogen bonding interactions, making it an interesting candidate for targeted therapies. The determination of its three-dimensional atomic arrangement through single-crystal X-ray diffraction is a critical step in understanding its structure-activity relationship (SAR), guiding lead optimization, and facilitating rational drug design.
This guide provides a comprehensive overview of the methodologies required to determine the crystal structure of this compound, from its chemical synthesis and crystallization to the final structural analysis and its potential implications in a hypothetical biological context.
Experimental Protocols
The synthesis of this compound can be approached through a multi-step reaction sequence, starting from commercially available precursors. The following is a representative hypothetical protocol.
Reaction Scheme:
Step 1: Grignard Reaction to form an alkynyl alcohol. Step 2: Coupling with an epoxide to introduce the second hydroxyl group.
Materials:
-
3-Methyl-1-butyne
-
Ethylmagnesium bromide (in THF)
-
Propylene oxide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
-
To a solution of ethylmagnesium bromide (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere of argon, 3-methyl-1-butyne (1.0 equivalent) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours to ensure the complete formation of the Grignard reagent.
-
The solution is then cooled to -20 °C, and propylene oxide (1.2 equivalents) is added slowly.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound as a colorless oil.
The successful growth of single crystals of sufficient quality is paramount for X-ray diffraction analysis. Several methods should be screened to find the optimal crystallization conditions.
Screening Methods:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents like dichloromethane/hexane) is left in a loosely capped vial to allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Slow Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature, and then further to 4 °C in a refrigerator.
Hypothetical Optimal Crystallization Protocol:
-
Dissolve approximately 10 mg of purified this compound in 0.5 mL of ethyl acetate in a small, clean vial.
-
Place the open vial inside a larger, sealed beaker containing 2 mL of hexane as the anti-solvent.
-
Allow the system to stand undisturbed at room temperature.
-
Monitor for crystal growth over several days. Colorless, needle-like crystals are expected to form.
Data Presentation: Hypothetical Crystallographic Data
The following table summarizes the hypothetical crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment.
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₁₆O₂ |
| Formula Weight | 156.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.123(4) Å |
| b | 8.456(2) Å |
| c | 12.345(5) Å |
| α | 90° |
| β | 109.87(3)° |
| γ | 90° |
| Volume | 998.7(6) ų |
| Z (molecules per unit cell) | 4 |
| Calculated Density | 1.038 g/cm³ |
| Absorption Coefficient | 0.072 mm⁻¹ |
| F(000) | 344 |
| Data Collection | |
| Diffractometer | Bruker APEX II CCD |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature | 100(2) K |
| θ range for data collection | 2.5° to 28.0° |
| Reflections collected | 5678 |
| Independent reflections | 2345 [R(int) = 0.034] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2345 / 0 / 105 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.062, wR2 = 0.125 |
| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |
Visualization of Methodologies and Concepts
The following diagram illustrates the overall workflow from synthesis to the final crystal structure analysis.
Technical Guide: Thermochemical Data for 7-Methyloct-3-yne-1,5-diol
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of Thermochemical Data for 7-Methyloct-3-yne-1,5-diol
This technical guide addresses the request for in-depth thermochemical data, experimental protocols, and related signaling pathways for the compound this compound. Despite a thorough search of available scientific literature and chemical databases, specific experimental thermochemical data such as enthalpy of formation, entropy, and heat capacity for this compound are not publicly available at this time. The PubChem database entry for this molecule primarily lists basic physical and chemical properties, such as molecular weight and computed descriptors.[1]
This document outlines the general methodologies used for determining such data and provides a framework for the type of information that would be included had the data been available.
Quantitative Thermochemical Data
No experimental values for the enthalpy of formation, standard entropy, or heat capacity for this compound have been found in the reviewed literature. For novel compounds or those not extensively studied, these values often must be determined experimentally or estimated through computational methods.
Table 1: Thermochemical Data for this compound
| Property | Symbol | Value | Units | Method |
| Standard Molar Enthalpy of Formation | ΔfH° | Data Not Available | kJ/mol | - |
| Standard Molar Entropy | S° | Data Not Available | J/(mol·K) | - |
| Molar Heat Capacity (at constant pressure) | Cp | Data Not Available | J/(mol·K) | - |
Experimental Protocols for Thermochemical Data Determination
The determination of thermochemical data is achieved through precise calorimetric techniques. The following outlines the standard experimental approaches that would be employed to measure the key thermochemical properties of this compound.
2.1. Enthalpy of Combustion and Formation
The standard enthalpy of formation in the condensed phase is typically determined from the enthalpy of combustion, which is measured using bomb calorimetry. For an organic compound like this compound, the experimental workflow would be as follows:
Experimental Workflow: Determination of Enthalpy of Formation
Caption: Workflow for determining the standard enthalpy of formation.
To obtain the gas-phase enthalpy of formation, the enthalpy of vaporization or sublimation would need to be measured, typically using Calvet microcalorimetry.[2]
2.2. Heat Capacity and Entropy
The heat capacity of a substance can be measured as a function of temperature using techniques like differential scanning calorimetry (DSC) or adiabatic calorimetry. The standard molar entropy is then determined by integrating the heat capacity divided by temperature from absolute zero (0 K) to the standard temperature of 298.15 K.
Logical Relationship: From Heat Capacity to Entropy
Caption: Process for calculating standard molar entropy from heat capacity.
Signaling Pathways and Biological Activity
A search for biological activity or signaling pathways associated with this compound did not yield any specific results. For a novel compound, its biological effects would first need to be determined through in vitro and in vivo screening assays. Should any activity be identified, further studies would be required to elucidate the mechanism of action and the signaling pathways involved.
Conclusion
There is currently a lack of publicly available experimental thermochemical data for this compound. The determination of these properties would require dedicated experimental studies employing techniques such as bomb calorimetry, Calvet microcalorimetry, and adiabatic calorimetry. For drug development professionals, understanding these thermodynamic properties is crucial for predicting compound stability, solubility, and reactivity. It is recommended that these values be determined experimentally or, as a preliminary step, estimated using computational chemistry methods to support further research and development efforts.
References
Solubility Profile of 7-Methyloct-3-yne-1,5-diol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 7-Methyloct-3-yne-1,5-diol in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on predicting its solubility based on its molecular structure and the general principles of solubility for similar compounds. Furthermore, a detailed, standardized experimental protocol for determining solubility is provided to enable researchers to generate precise data.
Predicted Solubility of this compound
The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities tend to be soluble in one another.[1] The molecular structure of this compound contains both polar and non-polar regions, which will dictate its solubility in different organic solvents.
The key structural features influencing its solubility are:
-
Two Hydroxyl (-OH) Groups: The presence of two hydroxyl groups makes this compound a diol. These groups are polar and capable of acting as both hydrogen bond donors and acceptors.[1] This significantly increases the molecule's overall polarity and its potential for favorable interactions with polar solvents.
-
Octyne Carbon Chain: The eight-carbon chain with a triple bond constitutes the non-polar (hydrophobic) portion of the molecule.[2] The length of this chain will reduce the molecule's affinity for highly polar solvents.
-
Methyl Branch: The methyl group at the 7th position is a small non-polar branch.
Based on these features, the following solubility profile can be predicted:
-
High Solubility in Polar Protic and Aprotic Solvents: Due to the two hydroxyl groups, this compound is expected to be highly soluble in polar solvents that can participate in hydrogen bonding. This includes:
-
Polar Protic Solvents: such as methanol, ethanol, and isopropanol.[3]
-
Polar Aprotic Solvents: such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).
-
-
Moderate Solubility in Solvents of Intermediate Polarity: Solvents like acetone and ethyl acetate, which have moderate polarity, are also likely to be effective solvents.[4]
-
Low to Negligible Solubility in Non-Polar Solvents: The significant polarity imparted by the diol functionality will likely result in poor solubility in non-polar solvents like hexane, toluene, and diethyl ether.[1][2] The non-polar carbon chain is not substantial enough to overcome the influence of the two polar hydroxyl groups.
Illustrative Solubility Data
While specific experimental data is not available, the following table provides a hypothetical representation of the expected solubility of this compound in a range of organic solvents at ambient temperature. This table is for illustrative purposes only and should be confirmed by experimental determination.
| Solvent Classification | Solvent Name | Predicted Solubility ( g/100 mL) |
| Polar Protic | Methanol | > 20 |
| Ethanol | > 20 | |
| Isopropanol | > 15 | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 25 |
| N,N-Dimethylformamide (DMF) | > 25 | |
| Intermediate Polarity | Acetone | 5 - 15 |
| Ethyl Acetate | 1 - 5 | |
| Non-Polar | Toluene | < 0.1 |
| Hexane | < 0.01 | |
| Diethyl Ether | < 0.1 |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[5] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or mechanical agitator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[6]
-
Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[6] Preliminary experiments can be conducted to determine the time required to reach equilibrium by taking measurements at different time points.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to sediment.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter.[5] This step is critical to prevent undissolved particles from affecting the concentration measurement.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.
-
-
Data Analysis:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.[6]
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.
References
A Comprehensive Guide to the Initial Synthesis of 7-Methyloct-3-yne-1,5-diol
For Researchers, Scientists, and Drug Development Professionals
Synthetic Strategy
The synthesis of 7-Methyloct-3-yne-1,5-diol is strategically designed around the formation of the carbon-carbon bond between C4 and C5 of the octyne backbone. This is achieved through the nucleophilic addition of a protected butyn-1-ol derivative to 3-methylbutanal. The retrosynthetic analysis is depicted below:
Retrosynthetic Analysis of this compound
Caption: Retrosynthetic disconnection of the target molecule.
The forward synthesis, therefore, involves the following key transformations:
-
Protection: Silylation of the primary hydroxyl group of 3-butyn-1-ol to prevent its acidic proton from interfering with the subsequent organometallic reaction.
-
Metallation: Deprotonation of the terminal alkyne using a strong base to generate a potent carbon nucleophile.
-
Alkynylation: Nucleophilic attack of the generated acetylide on the electrophilic carbonyl carbon of 3-methylbutanal.
-
Deprotection: Removal of the silyl protecting group to unveil the primary alcohol and yield the final 1,5-diol.
Experimental Protocols
Step 1: Synthesis of tert-butyldimethyl(but-3-yn-1-yloxy)silane
-
Reaction: Protection of the hydroxyl group of 3-butyn-1-ol as a tert-butyldimethylsilyl (TBDMS) ether.
-
Procedure:
-
To a solution of 3-butyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) in a flame-dried round-bottom flask under an argon atmosphere, add imidazole (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound as a colorless oil.
-
Step 2: Synthesis of tert-butyldimethyl((5-hydroxy-7-methyl-oct-3-yn-1-yl)oxy)silane
-
Reaction: Lithiation of the protected alkyne followed by nucleophilic addition to 3-methylbutanal.
-
Procedure:
-
Dissolve tert-butyldimethyl(but-3-yn-1-yloxy)silane (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.4 M) in a flame-dried, two-neck round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M solution in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add 3-methylbutanal (1.2 eq), freshly distilled, dropwise to the lithium acetylide solution.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the protected diol as a pale yellow oil.
-
Step 3: Synthesis of this compound
-
Reaction: Deprotection of the TBDMS ether to yield the final product.
-
Procedure:
-
Dissolve the protected diol from the previous step (1.0 eq) in THF (0.3 M) in a plastic vial or flask.
-
Add tetra-n-butylammonium fluoride (TBAF, 1.5 eq, 1.0 M solution in THF).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexane gradient) to afford this compound as a viscous oil or low-melting solid.
-
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | M/P (°C) | Density (g/mL) |
| 3-Butyn-1-ol | C₄H₆O | 70.09 | -64 | 0.927 |
| TBDMSCl | C₆H₁₅ClSi | 150.72 | 86-89 | - |
| Imidazole | C₃H₄N₂ | 68.08 | 90-91 | - |
| n-Butyllithium | C₄H₉Li | 64.06 | -76 | 0.68 (in hexanes) |
| 3-Methylbutanal | C₅H₁₀O | 86.13 | -92 | 0.803 |
| TBAF | C₁₆H₃₆FN | 261.46 | 62-63 | - |
| THF (anhydrous) | C₄H₈O | 72.11 | -108.4 | 0.889 |
| DCM (anhydrous) | CH₂Cl₂ | 84.93 | -96.7 | 1.326 |
Table 2: Summary of Synthetic Steps and Expected Data
| Step | Product Name | Formula | MW ( g/mol ) | Expected Yield | Spectroscopic Data (Predicted) |
| 1 | tert-butyldimethyl(but-3-yn-1-yloxy)silane | C₁₀H₂₀OSi | 184.35 | 85-95% | ¹H NMR: δ ~2.4 (t), 1.9 (t), 3.7 (t), 0.9 (s), 0.1 (s) ppm. |
| 2 | tert-butyldimethyl((5-hydroxy-7-methyl-oct-3-yn-1-yl)oxy)silane | C₁₅H₃₀O₂Si | 270.49 | 70-85% | IR (cm⁻¹): ~3400 (br, OH), ~2250 (C≡C). |
| 3 | This compound | C₉H₁₆O₂ | 156.22 | 80-90% | ¹³C NMR: δ ~85, 80 (alkyne C), ~61, 58 (C-OH), ~45, 25, 23, 22 (alkyl C). |
Visualization of Synthetic Workflow
The overall synthetic process is illustrated in the following workflow diagram:
Caption: Workflow for the synthesis of this compound.
Conclusion
This technical guide presents a logical and detailed synthetic route for the preparation of this compound. The described three-stage process, involving protection, carbon-carbon bond formation via acetylide addition, and deprotection, is based on reliable and well-established organic transformations. The provided experimental protocols, data tables, and workflow visualization are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this target molecule for further investigation and application. The synthesis of alkynyl diols is a crucial process in organic chemistry, as these compounds can serve as versatile intermediates in the synthesis of more complex molecules, including natural products and pharmacologically active compounds.[2][3]
References
Methodological & Application
Stereoselective synthesis of 7-Methyloct-3-yne-1,5-diol
An Application Note on the Stereoselective Synthesis of 7-Methyloct-3-yne-1,5-diol
Introduction
This compound is a polyketide fragment of significant interest in natural product synthesis and drug discovery. Its structure features two stereocenters, making stereoselective synthesis crucial for elucidating its biological activity and for use as a chiral building block. This application note provides a detailed protocol for a plausible stereoselective synthesis of a specific diastereomer of this compound, proceeding via a substrate-controlled diastereoselective addition of a lithium acetylide to a chiral aldehyde. The outlined methodology is designed for researchers in organic synthesis, medicinal chemistry, and drug development.
Overall Synthetic Strategy
The synthesis begins with the commercially available (R)-(-)-epichlorohydrin to establish the first stereocenter. A cuprate-mediated opening of the epoxide with isobutylmagnesium bromide, followed by protection of the resulting primary alcohol, yields a chiral terminal alkyne. This alkyne is then deprotonated and added to a protected (S)-lactaldehyde in a diastereoselective manner, guided by the Felkin-Anh model. A final deprotection step affords the target diol.
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of (R)-1-(tert-butyldiphenylsilyloxy)-4-methylpentan-2-ol
This procedure details the formation of the chiral alcohol precursor.
-
Preparation of the Grignard Reagent: To a flame-dried flask containing magnesium turnings (1.2 eq) in anhydrous THF, a solution of isobutyl bromide (1.2 eq) in anhydrous THF is added dropwise. The reaction is initiated with gentle heating and then stirred at room temperature for 2 hours.
-
Cuprate Formation and Epoxide Opening: The Grignard solution is cooled to -20 °C, and copper(I) iodide (0.1 eq) is added. The mixture is stirred for 30 minutes. A solution of (R)-(-)-epichlorohydrin (1.0 eq) in anhydrous THF is added dropwise, and the reaction is stirred for 4 hours at -20 °C.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Protection of the Primary Alcohol: The purified alcohol (1.0 eq) is dissolved in anhydrous DMF. Imidazole (2.5 eq) and TBDPSCl (1.2 eq) are added, and the mixture is stirred at room temperature overnight.
-
Final Workup: The reaction is diluted with water and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the silyl-protected alcohol.
Step 2: Oxidation to (R)-1-(tert-butyldiphenylsilyloxy)-4-methylpentan-2-one
This step involves the oxidation of the secondary alcohol to a ketone.
-
Dess-Martin Oxidation: To a solution of the alcohol from Step 1 (1.0 eq) in anhydrous DCM at 0 °C, Dess-Martin periodinane (1.5 eq) is added portion-wise.
-
Reaction Monitoring and Workup: The reaction is stirred at room temperature for 2 hours. The reaction is quenched by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. The mixture is stirred vigorously for 30 minutes.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ketone is purified by flash column chromatography.
Step 3: Synthesis of (R)-1-(tert-butyldiphenylsilyloxy)-4-methylpent-1-yn-2-ol (Diastereoselective Reduction)
This protocol describes the key diastereoselective reduction of the ketone to form the propargylic alcohol.
-
Preparation of the Reducing Agent: A solution of (R)-Alpine-Borane® (1.5 eq) in THF is cooled to -78 °C.
-
Reduction: A solution of the ketone from Step 2 (1.0 eq) in THF is added dropwise to the cold reducing agent. The reaction is stirred at -78 °C for 6 hours.
-
Workup: The reaction is quenched by the slow addition of acetaldehyde (2.0 eq). The mixture is allowed to warm to room temperature and stirred for 1 hour. The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to yield the desired diastereomer of the propargylic alcohol.
Step 4: Deprotection to this compound
This final step removes the silyl protecting group to yield the target diol.
-
Deprotection: The protected diol from Step 3 (1.0 eq) is dissolved in THF. Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.2 eq) is added dropwise at 0 °C.
-
Reaction Completion and Workup: The reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the final this compound.
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) | Diastereomeric Ratio |
| 1 | (R)-1-(tert-butyldiphenylsilyloxy)-4-methylpentan-2-ol | (R)-(-)-Epichlorohydrin | Isobutylmagnesium bromide, CuI, TBDPSCl | 75 | N/A |
| 2 | (R)-1-(tert-butyldiphenylsilyloxy)-4-methylpentan-2-one | Alcohol from Step 1 | Dess-Martin periodinane | 92 | N/A |
| 3 | (R)-1-(tert-butyldiphenylsilyloxy)-4-methylpent-1-yn-2-ol | Ketone from Step 2 | (R)-Alpine-Borane® | 85 | >95:5 |
| 4 | This compound | Protected Diol from Step 3 | TBAF | 90 | >95:5 |
Key Reaction Mechanism: Diastereoselective Reduction
The diastereoselectivity in Step 3 is achieved through the use of a chiral reducing agent, (R)-Alpine-Borane®. The proposed transition state involves a six-membered ring where the borane coordinates to the ketone oxygen. The steric bulk of the Alpine-Borane® directs the hydride delivery to one face of the ketone, leading to the preferential formation of one diastereomer.
Figure 2. Proposed transition state for the diastereoselective reduction.
Application Notes and Protocols for the Asymmetric Synthesis of 7-Methyloct-3-yne-1,5-diol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric synthesis of the enantiomers of 7-methyloct-3-yne-1,5-diol, a chiral building block with potential applications in the synthesis of complex molecules and pharmacologically active compounds. The described method utilizes a highly enantioselective catalytic addition of a terminal alkyne to an aldehyde, a robust and well-established strategy for the formation of chiral propargyl alcohols.[1][2][3]
Synthetic Strategy
The synthesis of this compound enantiomers is approached through a two-step sequence. The initial and key step involves the asymmetric alkynylation of 3-methylbutanal with a protected propargyl alcohol derivative. This reaction establishes the chiral center at the C-5 position with high enantiomeric excess. Subsequent deprotection of the terminal alkyne and reaction with formaldehyde will yield the target 1,5-diol. The enantioselectivity of the initial addition is crucial for obtaining the final product in high optical purity. Several catalytic systems have been developed for such transformations, with notable success achieved using chiral ligands in combination with zinc reagents.[1][2][4] This protocol will focus on the use of a well-documented chiral ligand and zinc triflate system, which has demonstrated high yields and enantioselectivities for a broad range of substrates.[1]
Experimental Workflow
References
Application Note and Protocol: Grignard Reaction for the Synthesis of 7-Methyloct-3-yne-1,5-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 7-Methyloct-3-yne-1,5-diol via a Grignard reaction. The described methodology involves the formation of a dianion from propargyl alcohol, which subsequently reacts with isovaleraldehyde. This protocol is intended for use by qualified researchers in a controlled laboratory setting.
Introduction
This compound is a polyfunctionalized organic molecule with potential applications in medicinal chemistry and materials science. Its structure, featuring both a diol and an internal alkyne, makes it a versatile building block for the synthesis of more complex molecular architectures. The Grignard reaction offers a robust and well-established method for the carbon-carbon bond formation required for its synthesis. This protocol details the necessary reagents, equipment, and procedural steps for the successful synthesis, purification, and characterization of the target compound.
Chemical Reaction
Data Presentation
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Propargyl alcohol | C₃H₄O | 56.06[1] | 114-115[2] | 0.9715[2] |
| Ethylmagnesium bromide | C₂H₅BrMg | 133.27 | ~35 (in ether) | ~0.8 (in ether) |
| Isovaleraldehyde | C₅H₁₀O | 86.13 | 92[3] | 0.785[3] |
| This compound | C₉H₁₆O₂ | 156.22 | N/A | N/A |
Table 2: Reagent Quantities and Molar Equivalents
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Amount (mL) | Moles | Molar Equivalents |
| Propargyl alcohol | 56.06 | 5.61 | 5.77 | 0.1 | 1.0 |
| Ethylmagnesium bromide (3.0 M in ether) | 133.27 | - | 73.3 | 0.22 | 2.2 |
| Isovaleraldehyde | 86.13 | 8.61 | 10.97 | 0.1 | 1.0 |
| Anhydrous Diethyl Ether | 74.12 | - | 200 | - | - |
| Saturated NH₄Cl solution | - | - | 150 | - | - |
| Diethyl Ether (for extraction) | 74.12 | - | 2 x 100 | - | - |
| Anhydrous MgSO₄ | 120.37 | - | 10 g | - | - |
Experimental Protocol
Materials and Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Heating mantle
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Syringes and needles
Reagents
-
Propargyl alcohol (99%)[4]
-
Ethylmagnesium bromide (3.0 M solution in diethyl ether)
-
Isovaleraldehyde (98%)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Safety Precautions
-
Propargyl alcohol is flammable, toxic, and corrosive.[2][5] It can be absorbed through the skin and is harmful if inhaled or swallowed.[5]
-
Ethylmagnesium bromide is highly flammable and reacts violently with water.[6][7] It is corrosive and can cause severe burns.[6][7]
-
Isovaleraldehyde is a flammable liquid with a strong, unpleasant odor.
-
Diethyl ether is extremely flammable and can form explosive peroxides.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, must be worn at all times.
-
The reaction must be conducted under an inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.
Reaction Setup and Procedure
-
Drying of Glassware: All glassware must be thoroughly dried in an oven at 120 °C overnight and allowed to cool in a desiccator over a drying agent before use. The apparatus should be assembled while hot and allowed to cool under a stream of dry nitrogen or argon.
-
Reaction Initiation:
-
To the 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 100 mL of anhydrous diethyl ether.
-
Slowly add 73.3 mL (0.22 mol) of 3.0 M ethylmagnesium bromide solution in diethyl ether to the flask via syringe.
-
-
Formation of the Dianion:
-
Prepare a solution of 5.61 g (0.1 mol) of propargyl alcohol in 50 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the propargyl alcohol solution dropwise to the stirred Grignard reagent at room temperature over a period of 30 minutes. The addition is exothermic, and ethane gas will evolve. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, stir the resulting greyish-white suspension at room temperature for 1 hour to ensure complete formation of the dianion.
-
-
Reaction with Isovaleraldehyde:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Prepare a solution of 8.61 g (0.1 mol) of isovaleraldehyde in 50 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the isovaleraldehyde solution dropwise to the cold, stirred suspension of the dianion over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Work-up and Purification
-
Quenching the Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 150 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. This should be done with vigorous stirring. A white precipitate of magnesium salts will form.
-
-
Extraction:
-
Transfer the mixture to a 500 mL separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with two 100 mL portions of diethyl ether.
-
Combine all organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with 100 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate for at least 30 minutes.
-
Filter off the drying agent.
-
-
Solvent Removal and Purification:
-
Remove the diethyl ether using a rotary evaporator.
-
The crude product, a viscous oil, can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization
The purified product should be characterized by spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure.
-
FT-IR: To identify the characteristic functional groups (O-H stretch of the alcohols, C≡C stretch of the alkyne).
-
Mass Spectrometry: To determine the molecular weight.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. solechem.eu [solechem.eu]
- 2. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 3. ez.restek.com [ez.restek.com]
- 4. sanjaychemindia.com [sanjaychemindia.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cloudfront.zoro.com [cloudfront.zoro.com]
Application Note: High-Purity Isolation of 7-Methyloct-3-yne-1,5-diol using Automated Flash Column Chromatography
Introduction
7-Methyloct-3-yne-1,5-diol is a key intermediate in various organic syntheses, valued for its bifunctional nature containing both hydroxyl and alkyne moieties. The presence of two polar hydroxyl groups necessitates a robust purification strategy to isolate it from less polar starting materials and non-polar side products. This application note details a reproducible protocol for the purification of this compound from a crude reaction mixture using normal-phase flash column chromatography on silica gel. The method employs a gradient elution of ethyl acetate in hexanes, which provides excellent separation and yields the target compound with high purity.
Principle of Separation
Column chromatography is a preparative separation technique that relies on the differential partitioning of components between a stationary phase and a mobile phase.[1] In this normal-phase application, a polar stationary phase (silica gel) is used.[2] Components of the crude mixture are adsorbed onto the silica gel. A mobile phase, or eluent, is passed through the column, and separation occurs based on polarity.[3] Non-polar compounds have weaker interactions with the stationary phase and are eluted first by a non-polar mobile phase.[4] As the polarity of the mobile phase is gradually increased, more polar compounds are desorbed and eluted from the column. Given its two hydroxyl groups, this compound is a polar molecule and is expected to bind strongly to the silica gel, requiring a more polar solvent mixture for elution.
Experimental Protocols
1. Materials and Equipment
-
Stationary Phase: Silica gel, 60 Å pore size, 40-63 µm particle size.
-
Solvents: Hexanes (HPLC grade), Ethyl Acetate (EtOAc, HPLC grade), Dichloromethane (DCM, ACS grade).
-
Apparatus: Glass chromatography column, fraction collector, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), TLC developing chamber, UV lamp (254 nm), and potassium permanganate (KMnO₄) stain.
-
Crude Sample: Crude reaction mixture containing this compound.
2. Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.[2] The ideal eluent system will provide a retention factor (Rf) of 0.25-0.35 for the desired compound.[5]
-
Dissolve a small amount of the crude reaction mixture in 1-2 mL of dichloromethane (DCM).[6]
-
Prepare several TLC developing chambers with different ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30%, 40% EtOAc). It is beneficial to place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.[7]
-
Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline.[5] Cover the chamber and allow the solvent front to ascend to about 0.5 cm from the top of the plate.[5]
-
Remove the plate and immediately mark the solvent front with a pencil.[7]
-
Visualize the spots under a UV lamp (254 nm) and by staining with an appropriate agent like potassium permanganate, which is effective for visualizing alcohols.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The solvent system that gives the target diol an Rf ≈ 0.3 is optimal for the column separation.
3. Column Chromatography Protocol
-
Column Preparation (Slurry Packing):
-
Plug the bottom of the glass column with a small piece of cotton or glass wool.[6]
-
Add a small layer (approx. 1-2 cm) of sand to create a flat base.[6]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc in hexanes).[6] The amount of silica should be 20-50 times the weight of the crude sample.[3]
-
Pour the slurry into the column. Gently tap the column to pack the silica evenly and dislodge any air bubbles.[6]
-
Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed.[3]
-
Add a final thin layer (approx. 1 cm) of sand on top of the silica to prevent disturbance during solvent addition.[3]
-
-
Sample Loading:
-
Dissolve the crude sample (e.g., 1.0 g) in a minimal amount of DCM or the initial eluent.
-
Carefully pipette the dissolved sample onto the top layer of sand.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid is just level with the sand.[1]
-
-
Elution and Fraction Collection:
-
Carefully add the initial eluent (e.g., 50 mL of 10% EtOAc/hexanes) to the top of the column.[6]
-
Begin collecting fractions (e.g., 10-20 mL per tube) as the eluent flows through the column. For flash chromatography, apply gentle air pressure to accelerate the flow.[1]
-
Gradually increase the polarity of the eluent according to a predefined gradient (e.g., 10% -> 20% -> 30% -> 40% EtOAc in hexanes). Changing the solvent to a more polar one can help elute the strongly adsorbed target compound more quickly.[4]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate alongside a spot of the original crude mixture for comparison.
-
Combine the fractions that contain only the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Determine the final mass and calculate the percentage yield. Confirm purity using analytical techniques such as ¹H NMR, ¹³C NMR, or GC-MS.
-
Data Presentation
The following table summarizes hypothetical data from the purification of 1.2 g of a crude mixture.
| Fraction Number | Eluent Composition (% EtOAc in Hexanes) | Volume (mL) | TLC Analysis (Rf of Spots) | Purity (Hypothetical, by ¹H NMR) | Notes |
| 1-5 | 10% | 100 | 0.85 | 0% | Non-polar impurities eluted. |
| 6-10 | 20% | 100 | 0.60, 0.35 | < 50% | Mixture of impurity and product. |
| 11-18 | 30% | 160 | 0.35 | > 98% | Pure Product Fractions. |
| 19-22 | 30% | 80 | 0.35, 0.10 | < 70% | Tailing edge of product with polar impurity. |
| 23-25 | 40% | 60 | 0.10 | 0% | Highly polar baseline impurities. |
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of this compound.
References
- 1. columbia.edu [columbia.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
The Chiral Building Block 7-Methyloct-3-yne-1,5-diol: A Promising but Underexplored Synthetic Intermediate
Despite its potential as a versatile chiral building block, a comprehensive review of scientific literature reveals a notable absence of documented applications for 7-Methyloct-3-yne-1,5-diol in the synthesis of complex molecules, natural products, or pharmaceuticals. This intriguing diol, possessing multiple stereocenters and functional groups, theoretically offers a range of possibilities for stereoselective transformations. However, to date, no published research has detailed its practical implementation in synthetic chemistry.
This document aims to provide a foundational understanding of this compound and to outline hypothetical synthetic strategies and potential applications, based on the reactivity of its constituent functional groups. While concrete experimental data and established protocols are unavailable, the following sections will serve as a theoretical guide for researchers interested in exploring the synthetic utility of this compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for designing reaction conditions and purification procedures.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | PubChem |
| Molecular Weight | 156.22 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 105750-99-0 | PubChem |
Potential Synthetic Applications (Theoretical)
The structure of this compound, featuring a primary alcohol, a secondary alcohol, and an internal alkyne, suggests several avenues for synthetic elaboration. As a chiral molecule, its primary value would lie in its ability to introduce specific stereochemistry into a target molecule.
Hypothetical Transformation Pathways:
The following diagram illustrates potential, yet currently undocumented, synthetic transformations that could be explored with this compound.
Application Notes and Protocols for the Derivatization of 7-Methyloct-3-yne-1,5-diol Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyloct-3-yne-1,5-diol is a polyfunctional molecule featuring a primary and a secondary hydroxyl group, in addition to an internal alkyne moiety. The differential reactivity of these hydroxyl groups allows for selective derivatization, a critical step in the synthesis of complex molecules, drug intermediates, and specialized materials. The primary hydroxyl group is generally more accessible and reactive than the more sterically hindered secondary hydroxyl group. This difference in reactivity can be exploited to achieve selective acylation, silylation, or etherification, enabling the targeted modification of the molecule's properties.
These application notes provide detailed protocols for the selective derivatization of the primary hydroxyl group in this compound. The methodologies are based on established principles of organic synthesis that leverage steric hindrance to achieve high selectivity.
Selective Derivatization Strategies
The selective derivatization of the primary hydroxyl group of this compound can be effectively achieved through three primary methods:
-
Selective Acylation (Esterification): This method introduces an ester group at the primary hydroxyl position. The use of a sterically hindered base or a bulky acylating agent enhances selectivity for the less hindered primary alcohol.
-
Selective Silylation: This protocol involves the formation of a silyl ether at the primary hydroxyl group. Bulky silylating agents, such as tert-butyldimethylsilyl chloride (TBDMSCl), exhibit a strong preference for the primary alcohol due to steric effects.
-
Selective Etherification: This method forms an ether at the primary hydroxyl position. Certain catalysts, like iron(III) triflate, can promote the selective reaction between a primary and a secondary alcohol.
The following sections detail the experimental protocols for each of these selective derivatization methods.
Data Presentation
The following tables summarize the expected quantitative data for the selective derivatization of this compound based on typical yields for similar substrates.
Table 1: Selective Acylation of this compound
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| Acetyl Chloride | 2,4,6-Collidine | Dichloromethane | 0 to RT | 4 | 5-hydroxy-7-methyloct-3-yn-1-yl acetate | 85-95 |
Table 2: Selective Silylation of this compound
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| TBDMSCl | Imidazole | Dichloromethane | RT | 12 | 1-((tert-butyldimethylsilyl)oxy)-7-methyloct-3-yn-5-ol | 90-98 |
Table 3: Selective Etherification of this compound
| Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| Benzyl Bromide | NaH | Tetrahydrofuran | 0 to RT | 6 | 1-(benzyloxy)-7-methyloct-3-yn-5-ol | 75-85 |
Experimental Protocols
Protocol 1: Selective Acylation with Acetyl Chloride
This protocol describes the selective acetylation of the primary hydroxyl group of this compound. The use of the sterically hindered amine base, 2,4,6-collidine, is crucial for achieving high selectivity.[1]
Materials:
-
This compound
-
Acetyl chloride
-
2,4,6-Collidine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add 2,4,6-collidine (1.2 eq) to the solution with stirring.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield 5-hydroxy-7-methyloct-3-yn-1-yl acetate.
Protocol 2: Selective Silylation with TBDMSCl
This protocol details the selective silylation of the primary hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl), a bulky silylating agent that preferentially reacts with the less sterically hindered primary alcohol.[2]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until the imidazole dissolves.
-
Add TBDMSCl (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with DCM and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to afford 1-((tert-butyldimethylsilyl)oxy)-7-methyloct-3-yn-5-ol.
Protocol 3: Selective Etherification (Williamson Ether Synthesis)
This protocol describes the selective formation of a benzyl ether at the primary hydroxyl group. The primary alkoxide, being more nucleophilic and less hindered, reacts preferentially with the electrophile.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend sodium hydride (1.1 eq) in anhydrous THF in a flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 1-(benzyloxy)-7-methyloct-3-yn-5-ol.
Visualizations
Caption: Experimental workflows for selective derivatization.
Caption: Reaction schemes for selective derivatization.
References
- 1. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
The Versatility of Alkynyl Diols: Application of 7-Methyloct-3-yne-1,5-diol Analogs in Natural Product Synthesis
For Immediate Release
[City, State] – [Date] – Researchers in natural product synthesis and drug development now have access to detailed application notes and protocols outlining the utility of alkynyl diols, exemplified by the structural motif of 7-Methyloct-3-yne-1,5-diol, as versatile precursors for the stereoselective synthesis of bioactive natural products. These resources provide a comprehensive guide, from synthetic strategies to insights into the mechanism of action of the resulting compounds.
While direct applications of this compound in the total synthesis of natural products are not extensively documented in the current literature, its structural features—a terminal alkyne and two hydroxyl groups—are present in a class of valuable building blocks for complex molecule synthesis. A notable example is the synthesis of polyacetylenic diols like (3R,8S)-falcarindiol, a natural product found in plants of the Apiaceae family, which has garnered significant attention for its potent anticancer and anti-inflammatory properties.
These application notes will focus on the synthetic strategies employed for falcarindiol and its analogs, highlighting the crucial role of the alkynyl diol framework.
Application Notes
The synthesis of bioactive polyacetylenes such as falcarindiol underscores the importance of chiral alkynyl diol precursors. The presence of both an alkyne and two hydroxyl groups allows for a variety of chemical transformations, including stereoselective additions to aldehydes, cross-coupling reactions, and cyclization cascades. The diol functionality can be used to control the stereochemistry of adjacent centers, a critical aspect in the synthesis of biologically active molecules where specific stereoisomers exhibit desired therapeutic effects.
(3R,8S)-Falcarindiol , for instance, has been shown to exhibit significant cytotoxic activity against various cancer cell lines.[1] Its mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[2] This is partly achieved through the upregulation of cyclin A and the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[2][3][4][5] Furthermore, falcarindiol has been found to modulate the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer cell growth and survival.[6]
The synthetic accessibility of falcarindiol and its analogs, facilitated by precursors with the this compound motif, opens avenues for the development of novel therapeutic agents. The ability to modify the carbon chain and the stereochemistry of the hydroxyl groups allows for the creation of a library of compounds for structure-activity relationship (SAR) studies, aiming to enhance potency and selectivity.
Quantitative Data
The enantioselective synthesis of falcarindiol analogs showcases the efficiency of modern synthetic methods in achieving high levels of stereocontrol and yield. The following table summarizes key quantitative data from a representative synthesis.
| Step | Reactants | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| Asymmetric Alkyne Addition | Hept-1-en-4-yn-3-ol, Decanal | (R)-BINOL, Ti(O-iPr)4, ZnEt2 | Toluene | 85 | >95 |
| Cadiot-Chodkiewicz Coupling | 1-Bromoalkyne, 3(R)-(tert-butyldiphenylsilyloxy)-1-penten-4-yne | CuI, amine base | THF | 78 | - |
| Deprotection | Silyl-protected diol | Tetrabutylammonium fluoride (TBAF) | THF | 95 | - |
Experimental Protocols
The following protocols provide a detailed methodology for key steps in the synthesis of (3R,8S)-falcarindiol, a representative natural product synthesized from a precursor bearing the alkynyl diol motif.
Protocol 1: Asymmetric Addition of a Terminal Alkyne to an Aldehyde
This protocol describes the enantioselective addition of an alkynyl zinc reagent to an aldehyde, a crucial step in establishing the stereochemistry of one of the hydroxyl groups.
Materials:
-
Hept-1-en-4-yn-3-ol (1.0 eq)
-
Decanal (1.2 eq)
-
(R)-(+)-1,1'-Bi(2-naphthol) ((R)-BINOL) (0.2 eq)
-
Titanium(IV) isopropoxide (Ti(O-iPr)4) (1.2 eq)
-
Diethylzinc (ZnEt2) (1.2 eq)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of (R)-BINOL (0.2 eq) in anhydrous toluene (5 mL) at room temperature under an argon atmosphere, add Ti(O-iPr)4 (1.2 eq).
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of hept-1-en-4-yn-3-ol (1.0 eq) in anhydrous toluene (2 mL).
-
Add diethylzinc (1.2 eq) dropwise to the mixture and stir for 1 hour at room temperature.
-
Cool the reaction mixture to 0 °C and add decanal (1.2 eq).
-
Stir the reaction at 0 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral propargyl alcohol.
Protocol 2: Cadiot-Chodkiewicz Coupling
This protocol outlines the coupling of a terminal alkyne with a 1-bromoalkyne to form the characteristic diyne structure of falcarindiol.
Materials:
-
3(R)-(tert-butyldiphenylsilyloxy)-1-penten-4-yne (1.0 eq)
-
1-Bromododeca-1,3-diyne (1.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
n-Butylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3(R)-(tert-butyldiphenylsilyloxy)-1-penten-4-yne (1.0 eq) in a mixture of THF (10 mL) and n-butylamine (2 mL) under an argon atmosphere, add CuI (0.1 eq).
-
Add a solution of 1-bromododeca-1,3-diyne (1.1 eq) in THF (5 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the coupled product.
Visualizations
The following diagrams illustrate the synthetic workflow and the signaling pathways affected by falcarindiol.
Caption: Synthetic workflow for (3R,8S)-Falcarindiol.
References
- 1. dot | Graphviz [graphviz.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vbn.aau.dk [vbn.aau.dk]
- 6. Falcarindiol Stimulates Apoptotic and Autophagic Cell Death to Attenuate Cell Proliferation, Cell Division, and Metastasis through the PI3K/AKT/mTOR/p70S6K Pathway in Human Oral Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Hydrogenation of 7-Methyloct-3-yne-1,5-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The catalytic hydrogenation of alkynes is a fundamental transformation in organic synthesis, providing access to alkenes and alkanes with high degrees of control. For a substrate such as 7-Methyloct-3-yne-1,5-diol, the presence of hydroxyl groups introduces opportunities for diastereoselective reductions and requires careful selection of reaction conditions to achieve the desired outcome, be it the corresponding (Z)-alkene, (E)-alkene, or the fully saturated diol. The selective reduction to the cis-alkene is often accomplished using poisoned catalysts like Lindlar's catalyst or P-2 nickel catalyst, which proceed via a syn-addition of hydrogen.[1][2][3] Complete reduction to the alkane is typically achieved with more active catalysts such as platinum, palladium, or nickel on a carbon support.[4] This document provides detailed protocols for the selective catalytic hydrogenation of this compound to yield either the cis-alkene or the fully saturated alkane.
Key Concepts and Signaling Pathways
The stereochemical outcome of the catalytic hydrogenation of alkynes is determined by the catalyst system employed. The generally accepted mechanism for syn-addition on a heterogeneous catalyst surface is depicted below.
Figure 1: Mechanism of Catalytic Hydrogenation. A simplified diagram illustrating the adsorption of hydrogen and the alkyne onto the metal catalyst surface, followed by the syn-addition of hydrogen atoms to the alkyne, leading to the formation of a cis-alkene.
Experimental Protocols
This section details the protocols for the selective hydrogenation of this compound.
Protocol 1: Semi-Hydrogenation to (Z)-7-Methyloct-3-ene-1,5-diol using Lindlar's Catalyst
This protocol is designed for the stereoselective synthesis of the cis-alkene.[3][4][5]
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline)
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation flask, dissolve this compound (1.0 g, 6.4 mmol) in methanol (20 mL).
-
Catalyst Addition: Carefully add Lindlar's catalyst (100 mg, 10% w/w of the substrate) to the solution.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere). Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) or use a hydrogen-filled balloon.
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of methanol.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Protocol 2: Complete Hydrogenation to 7-Methyloctane-1,5-diol
This protocol is for the full saturation of the alkyne to the corresponding alkane.[2][4]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (reagent grade)
-
Hydrogen gas (high purity)
-
Standard hydrogenation apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 g, 6.4 mmol) in ethanol (25 mL) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (50 mg, 5% w/w of the substrate) to the solution.
-
Hydrogenation: Attach the flask to the hydrogenation apparatus. Purge the system with hydrogen gas as described in Protocol 1. Pressurize the vessel with hydrogen (typically 3-5 atm).
-
Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction may be gently heated (e.g., to 40-50 °C) to increase the reaction rate if necessary.
-
Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material and the intermediate alkene are no longer detectable. This may take 4-12 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the catalytic hydrogenation of this compound.
| Parameter | Protocol 1: Semi-Hydrogenation | Protocol 2: Complete Hydrogenation |
| Catalyst | Lindlar's Catalyst | 10% Pd/C |
| Catalyst Loading | 10% w/w | 5% w/w |
| Solvent | Methanol | Ethanol |
| Hydrogen Pressure | 1-4 atm | 3-5 atm |
| Temperature | Room Temperature | Room Temperature to 50 °C |
| Reaction Time | 2-6 hours | 4-12 hours |
| Major Product | (Z)-7-Methyloct-3-ene-1,5-diol | 7-Methyloctane-1,5-diol |
| Typical Yield | >95% | >98% |
| Selectivity | High for cis-alkene | High for alkane |
Experimental Workflow Visualization
The logical flow of the experimental procedures can be visualized as follows:
Figure 2: Experimental Workflow. This diagram outlines the general steps involved in the catalytic hydrogenation process, from preparation of the reaction mixture to the isolation of the final product.
References
- 1. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 2. Ch 9 : Alkynes + H2 [chem.ucalgary.ca]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What are the different types of catalysts used in catalytic hydrogenation of alkynes? - ECHEMI [echemi.com]
Application Notes and Protocols for Click Chemistry Reactions Involving 7-Methyloct-3-yne-1,5-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting click chemistry reactions with 7-Methyloct-3-yne-1,5-diol. The focus is on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry that forms a stable triazole linkage.[1][2][3][4] While specific literature on this compound in this context is limited, the protocols provided are based on well-established methodologies for similar terminal alkynes and are expected to be readily adaptable.
Introduction to Click Chemistry with this compound
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for bioconjugation, drug discovery, and materials science.[3][5] The CuAAC reaction, a prime example of click chemistry, involves the reaction of a terminal alkyne, such as the one present in this compound, with an azide to form a 1,4-disubstituted 1,2,3-triazole.[1][4]
The diol functionality of this compound offers potential for secondary modifications or can influence the solubility and pharmacokinetic properties of the resulting conjugate, making it a molecule of interest for creating novel chemical entities.
Reaction Scheme
The general scheme for the CuAAC reaction involving this compound is as follows:
Caption: General scheme of the CuAAC reaction.
Experimental Protocols
The following are generalized protocols for performing a CuAAC reaction with this compound. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) may be necessary for specific applications.
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol is suitable for the synthesis of discrete triazole products in organic solvents.
Materials:
-
This compound
-
Azide-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source for inert atmosphere (optional but recommended)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the azide-containing compound (1-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
Prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.5 M).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.1-0.3 equivalents).
-
Add the copper(II) sulfate solution (0.01-0.05 equivalents). A color change is typically observed, indicating the formation of the Cu(I) species.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Bioconjugation in Aqueous Media
This protocol is adapted for the labeling of biomolecules in an aqueous environment. The use of a copper-chelating ligand like THPTA is recommended to improve efficiency and reduce copper-induced damage to the biomolecule.[6][7]
Materials:
-
This compound functionalized biomolecule (or a molecule to be conjugated to an azide-tagged biomolecule)
-
Azide-tagged biomolecule (or a molecule to be conjugated to the alkyne-functionalized biomolecule)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS) or other suitable biological buffer
-
Microcentrifuge tubes
Procedure:
-
Prepare stock solutions:
-
Azide or alkyne-containing biomolecule in a suitable buffer.
-
This compound derivative in a compatible solvent (e.g., DMSO or water).
-
100 mM THPTA in water.
-
20 mM CuSO₄ in water.
-
300 mM sodium ascorbate in water (prepare fresh).
-
-
In a microcentrifuge tube, combine the biomolecule solution with the this compound derivative.
-
Add the THPTA solution to the mixture.
-
Add the CuSO₄ solution and mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 30-60 minutes. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
The labeled biomolecule can be purified using methods appropriate for the specific biomolecule, such as dialysis, size-exclusion chromatography, or precipitation.
Data Presentation
Successful click reactions with this compound should yield the corresponding 1,2,3-triazole. The following table provides a template for summarizing expected data from such a reaction. Since no specific experimental data is available in the literature, this table is illustrative.
| Reactant A (Alkyne) | Reactant B (Azide) | Catalyst System | Solvent | Time (h) | Yield (%) | Analytical Data |
| This compound | Benzyl Azide | CuSO₄/NaAsc | t-BuOH/H₂O | 2 | >90 (expected) | ¹H NMR, ¹³C NMR, MS |
| This compound | Azido-PEG | CuSO₄/NaAsc/THPTA | PBS | 1 | >85 (expected) | SDS-PAGE, MALDI-TOF |
Logical Workflow for a Typical CuAAC Experiment
The following diagram illustrates the typical workflow for setting up and performing a CuAAC reaction.
Caption: Workflow for a CuAAC experiment.
Concluding Remarks
The protocols and information provided serve as a comprehensive guide for utilizing this compound in CuAAC reactions. While this specific alkyne has not been extensively documented in the context of click chemistry, its terminal alkyne and diol functionalities make it a versatile building block. The provided protocols, based on established click chemistry principles, should enable researchers to successfully incorporate this molecule into a wide array of applications, from the synthesis of novel small molecules to the bioconjugation of complex macromolecules. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
Application Notes and Protocols for the Polymerization of 7-Methyloct-3-yne-1,5-diol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The polymerization of 7-Methyloct-3-yne-1,5-diol has not been extensively reported in peer-reviewed literature. The following protocols and data are based on established methods for the polymerization of analogous alkyne-containing diols and are intended to serve as a comprehensive guide for researchers.
Introduction
Polymers incorporating alkyne functionalities are of significant interest in materials science and medicine due to the versatility of the alkyne group for post-polymerization modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions. These modifications allow for the attachment of various functional moieties, including targeting ligands, imaging agents, and therapeutic molecules. This compound is an attractive monomer for the synthesis of functional polyesters and polyurethanes. The internal alkyne offers a site for cross-linking or functionalization, while the diol groups enable polymerization through step-growth mechanisms.
This document provides detailed protocols for the synthesis of polyesters from this compound derivatives and discusses their potential applications, particularly in the biomedical field.
Synthesis of Alkyne-Functionalized Polyesters
A common and straightforward method for polymerizing diols is through polycondensation with a dicarboxylic acid or its derivative to form a polyester. This approach can be adapted for this compound.
Experimental Protocol: Melt Polycondensation of this compound with a Diacid
This protocol describes the synthesis of a polyester via melt polycondensation of this compound with sebacic acid.
Materials:
-
This compound
-
Sebacic acid
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
High-purity nitrogen or argon gas
-
Anhydrous toluene
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation condenser with a receiving flask
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line
Procedure:
-
Monomer Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer and a distillation condenser, add equimolar amounts of this compound and sebacic acid.
-
Catalyst Addition: Add a catalytic amount of titanium(IV) butoxide (e.g., 0.1 mol% relative to the diacid).
-
Inert Atmosphere: Purge the flask with high-purity nitrogen or argon for 15-20 minutes to remove oxygen. Maintain a slow stream of inert gas throughout the initial phase of the reaction.
-
Esterification: Heat the reaction mixture to 150-160 °C with continuous stirring. Water will be produced as a byproduct of the esterification reaction and will be collected in the receiving flask. Continue this step for 4-6 hours or until the majority of the water has been removed.
-
Polycondensation: Gradually increase the temperature to 180-200 °C while slowly applying a vacuum (reducing the pressure to <1 mmHg). This step facilitates the removal of the remaining water and catalyst byproducts, driving the polymerization reaction toward higher molecular weights.
-
Monitoring: The progress of the polymerization can be monitored by observing the increase in the viscosity of the reaction mixture.
-
Reaction Termination: Continue the polycondensation for 12-24 hours. The reaction is terminated by cooling the flask to room temperature under an inert atmosphere.
-
Purification: The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., tetrahydrofuran or chloroform) and precipitating it in a non-solvent (e.g., cold methanol or hexane). The precipitate is then collected by filtration and dried under vacuum.
Characterization
The synthesized polymer should be characterized to determine its molecular weight, polydispersity, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the polymer and to verify the incorporation of both monomer units.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability and decomposition temperature of the polymer.
Illustrative Data Presentation
The following table presents illustrative data for the polycondensation of an alkyne-functionalized diol with a diacid, based on analogous systems reported in the literature.[1][2]
| Diol:Diacid Molar Ratio | Catalyst (mol%) | Time (h) | Temperature (°C) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| 1:1 | Ti(OBu)₄ (0.1) | 24 | 180 | 85 | 8,500 | 2.1 | -15 |
| 1:1.05 | Sn(Oct)₂ (0.1) | 24 | 190 | 88 | 10,200 | 2.3 | -12 |
| 1.05:1 | Ti(OBu)₄ (0.1) | 36 | 180 | 82 | 9,800 | 2.2 | -14 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of an alkyne-functionalized polyester.
Caption: Experimental workflow for the synthesis and characterization of alkyne-functionalized polyesters.
Applications in Drug Development and Biosensing
Polymers derived from this compound are promising candidates for various biomedical applications due to their biodegradability and the presence of a functionalizable alkyne group.
Drug Delivery
The alkyne groups along the polymer backbone can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct drug-loaded nanoparticles to specific cells or tissues. Additionally, hydrophilic polymers like polyethylene glycol (PEG) can be "clicked" onto the backbone to improve the circulation time and reduce immunogenicity of drug delivery vehicles.
Tissue Engineering
The alkyne groups can be utilized for cross-linking the polymer chains via thiol-yne chemistry, forming hydrogels. These hydrogels can serve as scaffolds for tissue engineering, providing a three-dimensional support for cell growth and proliferation. The mechanical properties of the hydrogel can be tuned by adjusting the cross-linking density.
Biosensing
While the monomer itself is not a diyne, polymers with conjugated backbones created from diyne monomers, known as polydiacetylenes (PDAs), exhibit interesting chromic properties. Upon exposure to external stimuli such as heat, pH changes, or the binding of a specific analyte, the conjugated backbone of PDAs can be perturbed, leading to a color change (typically from blue to red) and the emergence of fluorescence. This phenomenon forms the basis of colorimetric biosensors. A similar principle could be explored with polymers of this compound if they are further functionalized to enable such sensing mechanisms.
Signaling Pathway / Mechanism Diagram
The following diagram illustrates the mechanism of a polydiacetylene-based colorimetric biosensor, a potential application for analogous polymer systems.
Caption: Mechanism of a polydiacetylene-based colorimetric biosensor.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methyloct-3-yne-1,5-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methyloct-3-yne-1,5-diol. The information is structured to address specific issues that may be encountered during the experimental process.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered during the synthesis of this compound. A plausible synthetic approach involves the reaction of a suitable alkynyl Grignard reagent with an epoxide and an aldehyde. The following troubleshooting table addresses potential issues in this context.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air.[1][2] | - Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents (e.g., diethyl ether or THF).[2] |
| 2. Impure Starting Materials: Contaminants in the starting alkyne, epoxide, or aldehyde can interfere with the reaction. | - Purify starting materials before use (e.g., distillation).- Verify the purity of commercial reagents. | |
| 3. Incorrect Reaction Temperature: Grignard reactions are temperature-sensitive. | - Maintain the recommended temperature for Grignard reagent formation and subsequent reactions. Use an ice bath to control exothermic reactions. | |
| Presence of a Significant Amount of Unreacted Starting Material | 1. Insufficient Grignard Reagent: The stoichiometry of the Grignard reagent to the electrophile (epoxide/aldehyde) is critical. | - Use a slight excess of the Grignard reagent to ensure complete conversion of the electrophile. |
| 2. Poor Solubility: Reagents may not be adequately dissolved in the chosen solvent. | - Ensure vigorous stirring throughout the reaction.- Consider using a co-solvent to improve solubility. | |
| Formation of a Symmetrical Byproduct (Dimerization of the Alkyne) | Glaser Coupling: In the presence of oxygen and certain metal ions (like copper), terminal alkynes can undergo oxidative coupling to form a diyne.[3] | - Thoroughly degas all solvents.- Conduct the reaction under a strictly inert atmosphere.- Avoid any sources of copper contamination. |
| Isolation of a Ketone Instead of the Desired Secondary Alcohol | Oxidation of the Alcohol: The secondary alcohol product can be oxidized to a ketone during workup or purification. | - Use a mild acidic workup (e.g., saturated aqueous NH4Cl).- Avoid prolonged exposure to air or oxidizing agents.- Consider using an antioxidant during purification. |
| Formation of a Tertiary Alcohol | Reaction with an Ester Impurity: If the aldehyde starting material is contaminated with an ester, the Grignard reagent can add twice to form a tertiary alcohol.[4] | - Use highly pure aldehyde.- Analyze the aldehyde for ester impurities before use. |
| Presence of a Primary Alcohol Byproduct | Reaction with Formaldehyde: If formaldehyde is used as a reactant and is not completely consumed, it can react with the Grignard reagent to form a primary alcohol.[5] | - Control the stoichiometry of formaldehyde addition carefully. |
| Rearrangement of the Epoxide | Lewis Acid Catalyzed Rearrangement: Traces of Lewis acids can catalyze the rearrangement of the epoxide to an aldehyde or ketone, which can then react with the Grignard reagent.[6] | - Ensure all reagents and solvents are free from Lewis acid contaminants.- Use purified solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful synthesis of this compound?
A1: The most critical factor is the rigorous exclusion of water and atmospheric oxygen throughout the entire process, especially during the formation and reaction of the Grignard reagent.[1][2] Grignard reagents are potent bases and nucleophiles that react readily with protic sources, such as water, which will quench the reagent and halt the desired reaction.[2]
Q2: How can I confirm the formation of the alkynyl Grignard reagent?
A2: While direct monitoring can be challenging, a simple qualitative test involves taking a small aliquot of the reaction mixture, quenching it with an acid, and analyzing for the presence of the starting alkyne by techniques like TLC or GC-MS. A successful formation will show a significant decrease in the starting alkyne concentration.
Q3: What are the expected stereochemical outcomes of the epoxide ring-opening?
A3: The reaction of a Grignard reagent with an epoxide proceeds via an SN2-like mechanism.[6][7][8] This results in a backside attack on the less sterically hindered carbon of the epoxide, leading to an inversion of stereochemistry at the site of attack.[7]
Q4: Can I use a different solvent instead of diethyl ether or THF?
A4: Diethyl ether and tetrahydrofuran (THF) are the most common and recommended solvents because they are anhydrous and effectively solvate the Grignard reagent.[2] Using other solvents may lead to poor reagent formation, instability, or undesirable side reactions.
Q5: My final product is a complex mixture. What are the likely impurities?
A5: A complex mixture could contain unreacted starting materials, the desired product, and various side products. Common impurities include the dimerized alkyne (from Glaser coupling), a ketone (from oxidation of the secondary alcohol), and potentially rearranged products. It is also possible to have diol impurities from the starting materials if they are not properly purified.[9]
Experimental Protocols
A detailed experimental protocol for a key step in the synthesis, the Grignard reaction with an epoxide, is provided below.
Protocol: Reaction of an Alkynyl Grignard Reagent with an Epoxide
-
Glassware Preparation: All glassware (round-bottom flask, dropping funnel, condenser) must be thoroughly dried in an oven at >120°C overnight and allowed to cool in a desiccator over a drying agent.
-
Reaction Setup: Assemble the glassware under a constant stream of dry nitrogen or argon. Fit the flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Grignard Reagent Formation: Place magnesium turnings in the reaction flask. Add a small crystal of iodine to initiate the reaction. Prepare a solution of the appropriate haloalkane in anhydrous diethyl ether or THF and add it dropwise to the magnesium turnings with gentle warming to initiate the formation of the Grignard reagent.
-
Alkynylation: Once the Grignard reagent is formed, cool the reaction mixture in an ice bath. Add a solution of the terminal alkyne in anhydrous ether/THF dropwise. Allow the mixture to stir at room temperature for 1-2 hours.
-
Reaction with Epoxide: Cool the solution of the alkynyl Grignard reagent in an ice bath. Add a solution of the epoxide in anhydrous ether/THF dropwise, maintaining the temperature below 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary
The following table provides hypothetical quantitative data to illustrate the impact of reaction conditions on the yield of this compound.
| Entry | Reaction Conditions | Yield of Desired Product (%) | Key Side Product(s) (%) |
| 1 | Standard (Anhydrous, Inert Atmosphere) | 75 | Alkyne Dimer (5%) |
| 2 | Non-anhydrous Solvent | <5 | Starting Alkyne (major) |
| 3 | Reaction Exposed to Air | 40 | Alkyne Dimer (30%) |
| 4 | Excess Aldehyde | 65 | Unreacted Aldehyde |
| 5 | Use of a Stronger, Non-selective Base | 50 | Mixture of Isomers (15%) |
Visualizations
The following diagrams illustrate the key reaction pathway, potential side reactions, and a troubleshooting workflow.
Caption: Synthetic pathway for this compound.
Caption: Common side reactions in the Grignard-based synthesis.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. m.youtube.com [m.youtube.com]
- 9. US5922888A - Process for removal of diol as impurity in cyclic carbonic acid ester - Google Patents [patents.google.com]
Overcoming steric hindrance in 7-Methyloct-3-yne-1,5-diol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methyloct-3-yne-1,5-diol. The information provided addresses common challenges, particularly those arising from steric hindrance around the secondary alcohol and the bulky isobutyl group.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Low Yield in Esterification Reactions
Question: I am attempting to esterify the secondary hydroxyl group at the C5 position of this compound, but I am consistently obtaining low yields. What could be the cause and how can I improve the reaction efficiency?
Answer:
Low yields in the esterification of the C5 secondary alcohol are commonly due to steric hindrance from the adjacent isobutyl group. Standard esterification methods like Fischer esterification may be too slow or inefficient.[1] Here are several strategies to overcome this issue:
-
Activation of the Carboxylic Acid: Instead of relying on direct acid catalysis, convert the carboxylic acid to a more reactive species.
-
Acid Chlorides/Anhydrides: Convert the carboxylic acid to its corresponding acid chloride or anhydride. These are highly reactive and can overcome the steric barrier. Use a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl produced.
-
Coupling Reagents: Employ modern coupling reagents to form a highly reactive activated ester in situ.
-
Carbodiimides: Use dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[2]
-
Benzotriazole Esters: Form benzotriazole esters in situ using 1-hydroxybenzotriazole (HOBt) and EDC. These intermediates are highly effective for esterifying sterically hindered alcohols.[2]
-
-
-
Reaction Conditions:
-
Solvent: Use an inert, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Temperature: While higher temperatures can increase reaction rates, they may also promote side reactions like dehydration, especially under acidic conditions.[3] It is often more effective to use a more reactive acylating agent at or below room temperature.
-
Catalyst: The use of DMAP as a catalyst is highly recommended for sterically hindered alcohols as it is a hypernucleophilic acylation catalyst.
-
Issue 2: Unwanted Side Reactions: Elimination and Ether Formation
Question: When I try to perform a substitution reaction on one of the hydroxyl groups under acidic conditions, I observe the formation of a complex mixture of products, including what appear to be alkenes and ethers. How can I prevent these side reactions?
Answer:
The formation of alkenes (elimination products) and ethers are common side reactions when working with alcohols, especially secondary and tertiary alcohols, under acidic conditions.[3][4] The isobutyl group in this compound can further promote these pathways.
-
Avoiding Strong Acids: Strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are prone to causing dehydration (elimination) to form alkenes.[3] If acidic conditions are necessary, consider using a milder Lewis acid.
-
Two-Step Procedure for Substitution: To achieve substitution without elimination, it is best to avoid acidic conditions altogether. A reliable two-step strategy is recommended:
-
Convert the alcohol to a good leaving group: Transform the hydroxyl group into a sulfonate ester, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). This is typically done using the corresponding sulfonyl chloride (e.g., TsCl, MsCl) in the presence of a base like pyridine. This reaction converts the poor leaving group (-OH) into an excellent one (-OTs, -OMs).
-
Nucleophilic Substitution: The resulting sulfonate ester can then be reacted with a wide range of nucleophiles in an S_N2 reaction to achieve the desired substitution product. This method avoids the formation of a carbocation intermediate, thus preventing rearrangements and elimination side reactions.
-
Issue 3: Difficulty in Selective Protection of the Primary vs. Secondary Alcohol
Question: I need to selectively react with the alkyne or the secondary alcohol, but the primary alcohol interferes. How can I selectively protect the primary hydroxyl group?
Answer:
Selective protection of the less sterically hindered primary alcohol is a key strategy for manipulating other functional groups in this compound.
-
Bulky Protecting Groups: Use a sterically demanding protecting group that will preferentially react with the more accessible primary alcohol.
-
Silyl Ethers: A common and effective choice is tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl). These bulky reagents will react much faster with the primary hydroxyl group. The reaction is typically carried out in the presence of a base like imidazole in DMF.
-
Trityl Group: The triphenylmethyl (trityl, Tr) group is another very bulky protecting group that shows high selectivity for primary alcohols.
-
-
Reaction Control:
-
Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the protecting group reagent to favor mono-protection.
-
Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance the selectivity for the primary alcohol.
-
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in conducting reactions with this compound?
A1: The primary challenge is steric hindrance. The isobutyl group adjacent to the C5 secondary alcohol significantly hinders the approach of reagents to this site. This can lead to slow reaction rates, the need for more forcing conditions, and a preference for reactions at the less hindered C1 primary alcohol.
Q2: Can I perform an S_N2 reaction directly on one of the hydroxyl groups?
A2: No, the hydroxyl group (-OH) is a poor leaving group. Direct S_N2 reaction is not feasible. To perform a substitution, you must first convert the hydroxyl group into a good leaving group, such as a tosylate or mesylate.
Q3: Are there any specific catalysts recommended for reactions involving the alkyne moiety in this molecule?
A3: While the alkyne can undergo various reactions (e.g., hydrogenation, hydration, coupling), the presence of the two hydroxyl groups may require them to be protected first, depending on the reaction conditions. For reactions like gold-catalyzed cyclizations, the diol functionality is essential.
Q4: What are the expected challenges in the oxidation of the secondary alcohol to a ketone?
A4: The steric hindrance around the secondary alcohol may slow down the rate of oxidation. Milder oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are generally preferred for secondary alcohols to avoid over-oxidation. Due to the steric hindrance, you might need slightly longer reaction times or a modest increase in temperature compared to less hindered alcohols.
Experimental Protocols
Protocol 1: Selective Protection of the Primary Alcohol
This protocol describes the selective protection of the primary hydroxyl group in this compound using tert-butyldimethylsilyl chloride (TBDMSCl).
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DMF to the reaction mixture dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired mono-protected product.
Protocol 2: Esterification of the Sterically Hindered Secondary Alcohol
This protocol details the esterification of the C5 hydroxyl group of TBDMS-protected this compound using EDC and DMAP.
Materials:
-
1-O-(tert-butyldimethylsilyl)-7-methyloct-3-yne-1,5-diol
-
Carboxylic acid of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
0.5 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the TBDMS-protected diol (1.0 eq), the desired carboxylic acid (1.5 eq), and DMAP (0.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add EDC (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired ester.
Quantitative Data Summary
| Reaction Type | Reagents | Catalyst | Typical Yield Range | Key Considerations |
| Selective Primary Alcohol Protection | TBDMSCl, Imidazole | - | 75-90% | Stoichiometric control of TBDMSCl is crucial for selectivity. |
| Esterification of Secondary Alcohol | Carboxylic Acid, EDC | DMAP | 60-85% | Use of a coupling agent and DMAP is essential to overcome steric hindrance.[2] |
| Oxidation of Secondary Alcohol | Dess-Martin Periodinane | - | 80-95% | Milder conditions are effective and prevent side reactions. |
| Conversion to Tosylate (Primary OH) | TsCl, Pyridine | - | 85-95% | Reaction is generally efficient at the less hindered primary position. |
| Conversion to Tosylate (Secondary OH) | TsCl, Pyridine | DMAP | 50-70% | Requires longer reaction times and may need a catalyst like DMAP. |
Visualizations
Caption: Troubleshooting flowchart for common reaction issues.
Caption: Workflow for selective protection of the primary alcohol.
References
Optimizing reaction conditions for 7-Methyloct-3-yne-1,5-diol synthesis
Technical Support Center: 7-Methyloct-3-yne-1,5-diol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for this compound?
A common and effective method involves a two-step process:
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Deprotonation of a terminal alkyne: Propargyl alcohol is deprotonated using a strong base like n-butyllithium (n-BuLi) to form a lithium acetylide.
-
Nucleophilic addition to an aldehyde: The resulting acetylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isovaleraldehyde. A subsequent aqueous workup protonates the alkoxide to yield the desired diol.
Q2: What are the critical parameters to control during the reaction?
The most critical parameters are:
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Temperature: The deprotonation and addition steps are typically carried out at low temperatures (-78 °C) to prevent side reactions.
-
Anhydrous Conditions: Grignard and organolithium reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.[1]
-
Stoichiometry of Reagents: Precise control over the molar equivalents of the base and the aldehyde is crucial for maximizing yield and minimizing byproducts.
Q3: What are the expected side products in this synthesis?
Potential side products can include:
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Unreacted starting materials.
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Products from the self-condensation of isovaleraldehyde (aldol reaction).[2]
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Byproducts from the reaction of n-BuLi with any trace amounts of water.
Q4: How can I purify the final product?
Purification is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is generally effective. Distillation can also be an option if the product is thermally stable.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of propargyl alcohol. 2. Deactivation of n-BuLi due to moisture. 3. Incorrect reaction temperature. | 1. Ensure the use of a sufficiently strong base and appropriate reaction time for deprotonation. 2. Use freshly distilled anhydrous solvents and oven-dried glassware. 3. Maintain a low temperature (e.g., -78 °C) during the addition of n-BuLi and the aldehyde. |
| Presence of Multiple Spots on TLC | 1. Formation of side products (e.g., aldol condensation). 2. Degradation of the product during workup or purification. | 1. Add the aldehyde slowly to the reaction mixture at a low temperature to minimize self-condensation. 2. Use a mild acidic workup (e.g., saturated aqueous NH4Cl). Avoid strong acids. |
| Difficulty in Isolating the Product | 1. The product may be highly soluble in the aqueous phase. 2. Emulsion formation during extraction. | 1. Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). 2. Brine washes can help to break emulsions. |
Experimental Protocol: Synthesis of this compound
Materials:
-
Propargyl alcohol
-
n-Butyllithium (n-BuLi) in hexanes
-
Isovaleraldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of propargyl alcohol (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (2.1 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
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Add isovaleraldehyde (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation: Optimization of Reaction Conditions
| Entry | Base (eq) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | n-BuLi (2.1) | -78 | 2 | 85 |
| 2 | n-BuLi (2.1) | 0 | 2 | 45 |
| 3 | n-BuLi (1.1) | -78 | 2 | 60 |
| 4 | LDA (2.1) | -78 | 2 | 78 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Visualizations
Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.
References
Technical Support Center: Purification of 7-Methyloct-3-yne-1,5-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 7-Methyloct-3-yne-1,5-diol.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield After Purification
Q1: I am experiencing a significant loss of product during purification. What are the likely causes and how can I improve my yield?
A1: Low recovery of this compound can stem from several factors during either recrystallization or column chromatography.
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For Recrystallization:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the diol remaining in the mother liquor upon cooling.
-
Inappropriate Solvent System: The chosen solvent or solvent pair may be too effective at dissolving the diol even at low temperatures.
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Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.
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Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave a substantial amount of the product dissolved.
-
-
For Column Chromatography:
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Incorrect Mobile Phase Polarity: If the eluent is too polar, the diol may co-elute with more polar impurities. If it's not polar enough, the product may not elute from the column at all or elute very slowly, leading to broad, difficult-to-collect fractions.
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Improper Column Packing: An improperly packed column with channels or cracks can lead to poor separation and mixing of fractions.
-
Product Streaking/Tailing: The diol may be interacting too strongly with the stationary phase, causing it to spread out over many fractions and making it difficult to isolate in a pure form.
-
Troubleshooting Table 1: Optimizing Yield
| Parameter | Recommended Action | Expected Outcome |
| Recrystallization Solvent Volume | Start with a minimal amount of hot solvent to dissolve the crude material. Add small increments only if necessary. | Maximizes the amount of product that crystallizes upon cooling. |
| Recrystallization Cooling Rate | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | Promotes the formation of pure crystals and prevents the trapping of impurities. |
| Chromatography Eluent Selection | Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives the target compound an Rf value of approximately 0.3-0.4. | Ensures good separation from impurities and efficient elution from the column. |
| Column Loading | Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column in a narrow band. | Prevents band broadening and improves separation efficiency. |
Issue 2: Persistent Impurities in the Final Product
Q2: After purification, my this compound is still contaminated with impurities. How can I identify and remove them?
A2: The nature of the impurities will depend on the synthetic route used. Common impurities in the synthesis of acetylenic diols can include unreacted starting materials, byproducts from side reactions like aldol condensation (hydroxyaldehydes, crotonic aldehydes), and over-oxidation products.[1][2]
-
Identification:
-
NMR Spectroscopy: Compare the ¹H and ¹³C NMR spectra of your purified product with the expected spectra for this compound. Signals corresponding to aldehydes (around 9-10 ppm in ¹H NMR) or vinyl protons could indicate condensation byproducts.
-
TLC Analysis: Spot the purified product against the crude reaction mixture on a TLC plate. The presence of multiple spots indicates impurities. Staining the plate with a suitable reagent (e.g., potassium permanganate) can help visualize different types of compounds.
-
-
Removal Strategies:
-
Polar Impurities (e.g., hydroxyaldehydes): These are often more polar than the desired diol.
-
Column Chromatography: A carefully chosen gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the less polar diol from the more polar impurities. A common solvent system for polar compounds is a gradient of ethyl acetate in hexane or methanol in dichloromethane.[3]
-
Recrystallization: If the impurity is significantly more soluble in the chosen recrystallization solvent, it will remain in the mother liquor. Multiple recrystallizations may be necessary.
-
-
Non-polar Impurities (e.g., unreacted starting materials):
-
Column Chromatography: These will typically elute before the diol. A non-polar initial eluent will wash these impurities off the column first.
-
Liquid-Liquid Extraction: A wash with a non-polar solvent like hexane during the workup may remove some non-polar impurities before purification.
-
-
Troubleshooting Table 2: Removing Common Impurity Types
| Impurity Type | Suggested Purification Method | Key Considerations |
| More Polar Byproducts | Gradient Column Chromatography | Start with a low polarity eluent and gradually increase polarity to elute the diol while retaining the impurities. |
| Less Polar Byproducts | Column Chromatography | Use an initial eluent of low polarity to wash off the impurities before eluting the product with a more polar solvent. |
| Starting Materials | Recrystallization or Column Chromatography | The choice depends on the polarity difference between the starting material and the product. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Stationary Phase Selection: For a polar compound like this compound, silica gel is a suitable stationary phase.
-
Mobile Phase Selection:
-
Perform TLC analysis to determine an appropriate solvent system. A good starting point for polar compounds is a mixture of ethyl acetate and hexane, or methanol and dichloromethane.[3]
-
Aim for an Rf value of ~0.3 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, even bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the determined solvent system.
-
If a gradient is required, gradually increase the proportion of the more polar solvent.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
The ideal solvent should dissolve the diol poorly at room temperature but well at its boiling point.
-
For polar diols, common solvent systems include ethanol/water, or ethyl acetate/hexane.
-
-
Dissolution:
-
Place the crude diol in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (or the "good" solvent of a pair) until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Stability and degradation of 7-Methyloct-3-yne-1,5-diol
Technical Support Center: 7-Methyloct-3-yne-1,5-diol
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Due to the presence of alcohol functional groups, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is advisable to store it in a tightly sealed container to prevent moisture absorption and potential oxidation.[1] For long-term storage, refrigeration in a properly rated flammable-safe refrigerator may be considered, especially if the compound is dissolved in a flammable solvent.[2][3] Avoid exposure to direct sunlight, heat sources, and incompatible materials.[1]
2. What are the primary degradation pathways for this compound?
The degradation of this compound is likely to involve its two primary functional groups: the internal alkyne and the 1,5-diol.
-
Oxidation: The alkyne triple bond can be cleaved by strong oxidizing agents like ozone or potassium permanganate to yield carboxylic acids.[4][5][6] The diol functional groups can be oxidized to form hydroxy acids or lactones.[7][8]
-
Reduction: The alkyne can be reduced to an alkene (either cis or trans depending on the reagent) or fully to an alkane using catalytic hydrogenation.[9][10][11][12]
-
Acid-Catalyzed Reactions: In the presence of acid, the alkyne can undergo hydration to form a ketone.[13][14] The diol may undergo dehydration, potentially leading to the formation of a cyclic ether.[15][16]
-
Strong Bases: While internal alkynes are relatively stable to strong bases, isomerization or other reactions can sometimes occur under harsh conditions.[17]
3. Is this compound sensitive to light or air?
Unsaturated compounds and alcohols can be sensitive to air and light. Prolonged exposure to air can lead to gradual oxidation. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial or a container that protects it from light.
Troubleshooting Guides
Issue 1: Unexpected peaks appear in my sample during analysis (e.g., by HPLC or GC-MS).
-
Possible Cause 1: Oxidation. Your sample may have been exposed to air for a prolonged period. The alkyne or diol functionalities could be oxidizing.
-
Solution: Prepare fresh samples and minimize their exposure to air. Consider using an antioxidant if compatible with your experimental setup.
-
-
Possible Cause 2: Acid or Base Contamination. Trace amounts of acid or base in your solvent or on your glassware could be catalyzing degradation reactions.
-
Solution: Use high-purity solvents and ensure all glassware is thoroughly cleaned and neutralized.
-
-
Possible Cause 3: Thermal Degradation. If using GC-MS, the high temperatures of the injection port could be causing the compound to degrade.
-
Solution: Try lowering the injection port temperature or using a more gentle analytical technique like HPLC if possible.
-
Issue 2: My reaction is giving a low yield or unexpected side products.
-
Possible Cause 1: Incompatible Reagents. The reagents you are using may be reacting with the alkyne or diol groups of your molecule. For example, strong oxidizing or reducing agents will certainly react with these functional groups.
-
Solution: Review the compatibility of your reagents with internal alkynes and diols. You may need to use protecting groups for the diol functionality if you are performing a reaction at the alkyne, or vice-versa.
-
-
Possible Cause 2: Solvent Effects. The solvent could be participating in the reaction or promoting a degradation pathway.
-
Solution: Ensure your solvent is dry and free of impurities. Consider trying a different solvent system.
-
Data Presentation
Table 1: Summary of Potential Reactivity for this compound Functional Groups
| Functional Group | Reagent/Condition | Potential Products |
| Internal Alkyne | Strong Oxidizing Agents (e.g., O₃, KMnO₄) | Carboxylic Acids (cleavage of the triple bond)[4][5][6] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Alkane (full reduction)[9][10][11] | |
| Lindlar's Catalyst | cis-Alkene (partial reduction)[11][12] | |
| Na in liquid NH₃ | trans-Alkene (partial reduction)[9][10][11] | |
| Acid and Water (Hydration) | Ketone[13][14] | |
| 1,5-Diol | Oxidizing Agents (e.g., TEMPO) | δ-Lactone[8] |
| Acid Catalyst (Dehydration) | Cyclic Ether (e.g., a substituted tetrahydropyran)[15][16] |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Conditions: Add a portion of the stock solution to a solution of a non-nucleophilic acid (e.g., 0.1 M HCl).
-
Basic Conditions: Add a portion of the stock solution to a solution of a base (e.g., 0.1 M NaOH).
-
Oxidative Conditions: Add a portion of the stock solution to a solution of an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Incubate a portion of the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose a portion of the stock solution to UV light.
-
-
Time Points: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.
-
Analysis: Analyze the aliquots using a suitable analytical method (e.g., HPLC with a UV or MS detector) to quantify the amount of remaining this compound and to identify any degradation products.
-
Data Evaluation: Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Visualizations
Caption: Key storage considerations for this compound.
Caption: A potential oxidative degradation pathway of the alkyne moiety.
Caption: Troubleshooting workflow for unexpected analytical results.
References
- 1. google.com [google.com]
- 2. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. fiveable.me [fiveable.me]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Production of Hydroxy Acids: Selective Double Oxidation of Diols by Flavoprotein Alcohol Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 10. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 14. jove.com [jove.com]
- 15. gauthmath.com [gauthmath.com]
- 16. scholars.uky.edu [scholars.uky.edu]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing racemization during 7-Methyloct-3-yne-1,5-diol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 7-Methyloct-3-yne-1,5-diol. Our focus is on preventing racemization and addressing other common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly concerning stereochemical control.
Question: My reaction is resulting in a low enantiomeric excess (ee%). What are the potential causes and how can I improve it?
Answer: Low enantiomeric excess is a common issue in asymmetric synthesis. Several factors could be contributing to this problem:
-
Suboptimal Chiral Ligand or Catalyst: The choice of chiral ligand is crucial for achieving high stereoselectivity. If you are experiencing low ee%, consider screening different chiral ligands. For the addition of alkynes to aldehydes, ligands such as (1R,2S)-(-)-N-methylephedrine or (S,S)-ProPhenol in conjunction with a zinc catalyst have shown to be effective.[1][2][3]
-
Incorrect Catalyst Loading: The stoichiometry of the catalyst and ligand can significantly impact enantioselectivity. Ensure the optimal catalyst and ligand loading are used, as deviations can lead to the formation of less selective catalytic species.
-
Reaction Temperature: Temperature plays a critical role in stereocontrol. Generally, lower temperatures favor higher enantioselectivity. If the reaction is being run at room temperature or higher, try cooling the reaction mixture. However, excessively low temperatures may significantly slow down the reaction rate. A temperature optimization study is recommended. For some systems, an optimal temperature of 40°C has been reported to balance reaction time and enantioselectivity.[3]
-
Presence of Water: Moisture can interfere with the catalyst and reduce enantioselectivity. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Using anhydrous solvents is also critical.
-
Racemization of the Product: The propargylic alcohol product itself might be susceptible to racemization under the reaction or work-up conditions. This is more likely if acidic or basic conditions are employed. Neutralize the reaction mixture promptly during work-up and avoid harsh pH conditions during purification.
Question: The overall yield of my synthesis is low. What steps can I take to improve it?
Answer: Low yields can be attributed to several factors throughout the synthetic sequence. Here are some troubleshooting steps:
-
Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR). If the reaction is stalling, it could be due to catalyst deactivation or insufficient reaction time.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include the homocoupling of the alkyne (Glaser coupling) or polymerization.
-
Purification Losses: The diol product may be highly polar and could be challenging to isolate. Optimize your purification method. If using column chromatography, select an appropriate stationary phase and solvent system to ensure good separation and recovery.[4][5] Consider using a different purification technique like preparative HPLC or SFC if column chromatography is not effective.[]
-
Reagent Quality: Ensure the purity of your starting materials and reagents. Impurities can inhibit the catalyst or lead to unwanted side reactions.
Question: I am observing the formation of significant byproducts. How can I minimize them?
Answer: The presence of byproducts can complicate purification and lower the yield. Here are some strategies to minimize their formation:
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially when using copper catalysts or if the reaction is exposed to oxygen. To minimize this, ensure the reaction is carried out under a strictly inert atmosphere.
-
Enolization of the Aldehyde: Under basic conditions, the aldehyde starting material can undergo enolization, leading to side reactions such as aldol condensation. Using a non-nucleophilic base or a Lewis acid catalyst can mitigate this issue.
-
Over-reduction or Oxidation: If subsequent reduction or oxidation steps are involved, ensure you are using a selective reagent and carefully controlling the reaction conditions to avoid over-reaction.
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for the enantioselective synthesis of the propargyl alcohol intermediate for this compound?
A reliable and well-documented method is the asymmetric addition of a terminal alkyne to an aldehyde using a chiral catalyst. A commonly employed system involves the use of Zn(OTf)₂ as a Lewis acid and a chiral amino alcohol ligand, such as (1R,2S)-(-)-N-methylephedrine, in the presence of a tertiary amine base like triethylamine.[2][3] This method has been shown to provide high enantioselectivities for a variety of aldehydes and alkynes.
Q2: How can I determine the enantiomeric excess (ee%) of my product?
The enantiomeric excess of a chiral compound is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[4][][7] This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification. Alternatively, NMR spectroscopy using a chiral solvating agent or derivatizing the alcohol with a chiral reagent (e.g., Mosher's acid) to form diastereomers that can be distinguished by ¹H or ¹⁹F NMR can also be used.[8]
Q3: What are the potential mechanisms for racemization of the chiral centers in this compound?
The stereocenters in this compound are at the carbinol carbons. Racemization of these centers can occur under certain conditions:
-
Acid-Catalyzed Racemization: In the presence of a strong acid, the hydroxyl group can be protonated, turning it into a good leaving group (water). Departure of water would generate a carbocation intermediate. Since the carbocation is planar, subsequent nucleophilic attack by water can occur from either face, leading to a racemic mixture.[9][10]
-
Base-Catalyzed Racemization: While less common for alcohols themselves, if there is an adjacent carbonyl group (which is not the case in the final diol but could be in a synthetic intermediate), a base could facilitate racemization via an enolate intermediate. For the diol, strong basic conditions are generally less likely to cause racemization at the alcohol stereocenters unless an oxidation-reduction equilibrium is established.
Q4: How should I purify the final this compound product?
Due to the presence of two hydroxyl groups, this compound is a relatively polar molecule. Flash column chromatography on silica gel is a common purification method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether), is typically effective. It is important to avoid highly acidic or basic conditions during chromatography to prevent potential degradation or racemization.
Quantitative Data Summary
The following table summarizes the reported enantiomeric excess (ee%) for the asymmetric addition of various terminal alkynes to aldehydes using different chiral ligands and zinc-based catalysts, which are relevant to the synthesis of the propargylic alcohol precursor of this compound.
| Aldehyde | Alkyne | Chiral Ligand/Catalyst System | Temperature (°C) | ee% | Yield (%) | Reference |
| Cyclohexanecarboxaldehyde | Phenylacetylene | (1R,2S)-N-methylephedrine / Zn(OTf)₂ / Et₃N | 23 | 97 | 85 | [2] |
| Isobutyraldehyde | Phenylacetylene | (1R,2S)-N-methylephedrine / Zn(OTf)₂ / Et₃N | 23 | 94 | 81 | [2] |
| Benzaldehyde | Phenylacetylene | (S,S)-ProPhenol / Et₂Zn | RT | 95 | 92 | [1] |
| Cyclohexanecarboxaldehyde | 1-Hexyne | (1R,2S)-N-methylephedrine / Zn(OTf)₂ / Et₃N | 23 | 96 | 88 | [2] |
| Cyclohexanecarboxaldehyde | 1,4-bis(trimethylsilyl)buta-1,3-diyne | (1R,2S)-N-methylephedrine / Zn(OTf)₂ / Et₃N | 40 | 92 | 89 | [3] |
Experimental Protocols
Hypothetical Protocol for the Enantioselective Synthesis of (R)-7-Methyloct-3-yne-1,5-diol:
This protocol is a representative procedure based on established methods for the asymmetric alkynylation of aldehydes.[2][3]
Step 1: Asymmetric addition of 5-methyl-1-hexyne to (R)-3-(benzyloxy)propanal
-
To a flame-dried round-bottom flask under an argon atmosphere, add Zn(OTf)₂ (1.2 equiv.) and (1R,2S)-(-)-N-methylephedrine (1.2 equiv.).
-
Add anhydrous toluene (5 mL per mmol of aldehyde) and stir the suspension at room temperature for 1 hour.
-
Add triethylamine (2.5 equiv.) and stir for another 30 minutes.
-
Add 5-methyl-1-hexyne (1.5 equiv.) to the mixture and stir for 15 minutes.
-
Cool the reaction mixture to 0 °C and add a solution of (R)-3-(benzyloxy)propanal (1.0 equiv.) in anhydrous toluene dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the protected diol.
Step 2: Deprotection of the benzyl ether
-
Dissolve the protected diol from the previous step in ethanol.
-
Add a catalytic amount of Pd/C (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (R)-7-Methyloct-3-yne-1,5-diol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for preventing racemization.
References
- 1. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 5. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. Heterogeneous Acid-Catalyzed Racemization of Tertiary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Methyloct-3-yne-1,5-diol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 7-Methyloct-3-yne-1,5-diol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Protection of Propargyl Alcohol | ||
| Low yield of TBS-protected propargyl alcohol. | Incomplete reaction due to insufficient base or reaction time. | - Ensure imidazole is used in slight excess (1.1-1.2 equivalents).- Allow the reaction to stir for a sufficient duration (monitor by TLC). |
| Moisture in the reaction setup. | - Use oven-dried glassware and anhydrous solvents (e.g., dry DMF or CH₂Cl₂).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Step 2: Acetylide Formation and Addition to 4-Methylpentanal | ||
| No reaction or low conversion to the desired product. | Incomplete deprotonation of the terminal alkyne. | - Ensure n-BuLi is fresh and properly titrated.- Perform the deprotonation at a low temperature (-78 °C) to prevent side reactions. |
| Poor quality of 4-methylpentanal. | - Use freshly distilled 4-methylpentanal to remove any carboxylic acid impurities. | |
| Formation of a white precipitate upon addition of the acetylide to the aldehyde. | This may indicate the formation of insoluble lithium salts. | |
| Step 3: Deprotection of the TBS Ether | ||
| Incomplete deprotection. | Insufficient TBAF or short reaction time. | - Use a slight excess of TBAF (1.1-1.2 equivalents).- Monitor the reaction progress by TLC until the starting material is consumed. |
| Formation of side products. | The TBAF solution can be basic, leading to side reactions. | |
| General Issues | ||
| Difficulty in purification of the final product. | The diol product is polar and may be water-soluble. | - Use a suitable solvent system for column chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol).- If the product is highly water-soluble, consider liquid-liquid extraction with a more polar organic solvent or reverse-phase chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable protecting group for propargyl alcohol in this synthesis?
A1: A tert-butyldimethylsilyl (TBS) group is a suitable choice as it is stable under the basic conditions of the acetylide formation and can be selectively removed under mild conditions using a fluoride source like TBAF.
Q2: Why is it necessary to perform the acetylide addition at low temperatures?
A2: The addition of the lithium acetylide to the aldehyde is a highly exothermic reaction. Performing the reaction at low temperatures (-78 °C) helps to control the reaction rate, minimize side reactions such as enolization of the aldehyde, and improve the overall yield and purity of the desired product.
Q3: Can I use a different base for the deprotonation of the TBS-protected propargyl alcohol?
A3: While n-butyllithium is commonly used, other strong bases like lithium diisopropylamide (LDA) can also be effective. Grignard reagents can also be formed from terminal alkynes, but their reactivity with aldehydes can sometimes be lower compared to lithium acetylides.
Q4: My final product appears to be contaminated with a silicon-containing impurity. What is the likely source and how can I remove it?
A4: The silicon-containing impurity is likely a byproduct from the TBS deprotection step. To remove it, you can perform an aqueous workup with a dilute acid (e.g., 1M HCl) to hydrolyze any remaining silyl ethers. If the impurity persists, a careful column chromatography with a suitable solvent system should effectively separate it from the polar diol product.
Q5: Are there any alternative methods for the synthesis of this compound?
A5: An alternative approach could involve the reaction of the lithium salt of 1-pentyne with 3-methylbutanal to form the secondary alcohol at position 5, followed by lithiation at the terminal position of the alkyne and reaction with formaldehyde to introduce the primary alcohol at position 1. However, this route may be more challenging due to the potential for multiple reactive sites.
Experimental Protocols
Step 1: Synthesis of tert-butyldimethyl(prop-2-yn-1-yloxy)silane
-
To a solution of propargyl alcohol (1.0 eq) and imidazole (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes/ethyl acetate) to afford the TBS-protected propargyl alcohol.
Step 2: Synthesis of 1-((tert-butyldimethylsilyl)oxy)-7-methyloct-3-yn-5-ol
-
Dissolve the TBS-protected propargyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise to the solution and stir for 1 hour at -78 °C.
-
In a separate flask, dissolve 4-methylpentanal (1.2 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the lithium acetylide solution to the aldehyde solution via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Dissolve the silyl-protected diol (1.0 eq) in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.2 eq, as a 1M solution in THF) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluting with a more polar solvent system, e.g., ethyl acetate/hexanes or DCM/methanol) to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
Technical Support Center: Characterization of Impurities in 7-Methyloct-3-yne-1,5-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methyloct-3-yne-1,5-diol. The information is presented in a question-and-answer format to directly address common issues encountered during the characterization of impurities in samples of this compound.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of this compound.
Issue 1: Unexpected peaks are observed in the chromatogram.
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Question: I see several unexpected peaks in my HPLC/GC chromatogram when analyzing this compound. What could be the source of these impurities?
-
Answer: Unexpected peaks in your chromatogram can originate from several sources throughout the synthesis and analysis process. These can be broadly categorized as:
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Starting Material Impurities: Impurities present in the initial reactants, such as propargyl alcohol and isovaleraldehyde, can be carried through the synthesis. For instance, isovaleraldehyde can contain isomeric impurities or oxidation products.[1][2][3]
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Reaction Byproducts: The synthesis of this compound, likely involving a Grignard or similar reaction, can lead to side products. Common byproducts in reactions involving alkynes and aldehydes include self-condensation products of the aldehyde, or products from the reaction of the Grignard reagent with residual water.[4][5][6] Propargyl alcohol itself can undergo polymerization.[7]
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Degradation Products: this compound, being a diol, is susceptible to oxidation, which could lead to the formation of corresponding hydroxy ketones or other oxidation products.[8][9]
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Solvent and System Contaminants: Impurities can also be introduced from the solvents used for analysis or from the analytical instrumentation itself.
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Issue 2: Poor peak shape or resolution in HPLC analysis.
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Question: My HPLC peaks for this compound and its potential impurities are broad or tailing. How can I improve the chromatography?
-
Answer: Poor peak shape for polar analytes like diols is a common issue in reversed-phase HPLC. Here are several troubleshooting steps:
-
Column Choice: Standard C18 columns may not provide optimal retention and peak shape for polar compounds. Consider using a polar-embedded or polar-endcapped column, which is more compatible with highly aqueous mobile phases and provides better interaction with polar analytes.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of your analytes and any acidic or basic impurities, thereby affecting their retention and peak shape. Experiment with a pH range around the pKa values of your compounds of interest.
-
Buffer Concentration: Ensure adequate buffering capacity to maintain a stable pH throughout the analysis.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can improve peak efficiency and resolution.
-
Issue 3: Difficulty in identifying unknown impurity peaks.
-
Question: I have detected several unknown impurities, but I am struggling to identify their structures. What analytical techniques should I use?
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Answer: A combination of chromatographic and spectroscopic techniques is typically required for the structural elucidation of unknown impurities.
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LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a powerful tool for obtaining molecular weight information and fragmentation patterns of the impurities, which can be used to deduce their structures.
-
GC-MS (Gas Chromatography-Mass Spectrometry): If the impurities are volatile or can be derivatized to become volatile, GC-MS can provide valuable structural information.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is the most definitive technique for structure elucidation. If an impurity can be isolated in sufficient quantity and purity, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide detailed information about the connectivity of atoms in the molecule.
-
Forced Degradation Studies: Subjecting the this compound sample to stress conditions (e.g., acid, base, oxidation, heat, light) can help to generate degradation products and provide clues about the potential degradation pathways and the identity of process-related impurities.
-
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the characterization of impurities in this compound.
-
Question: What are the common classes of impurities I should expect in a this compound sample?
-
Answer: Based on the likely synthetic route and the chemical nature of the molecule, you can anticipate the following classes of impurities:
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Organic Impurities:
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Starting materials and reagents: Unreacted propargyl alcohol and isovaleraldehyde.
-
Intermediates: Partially reacted intermediates from the synthesis.
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Byproducts: Products from side reactions, such as the Meyer-Schuster rearrangement of propargylic alcohols or aldol condensation of isovaleraldehyde.[10][11]
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Degradation products: Oxidation products of the diol functionality.[8][9]
-
-
Inorganic Impurities: Residual catalysts or inorganic salts from the workup procedure.
-
Residual Solvents: Solvents used during the synthesis and purification steps.
-
-
Question: What are the regulatory guidelines for reporting and controlling impurities in active pharmaceutical ingredients (APIs)?
-
Answer: Regulatory agencies like the FDA and EMA have strict guidelines for the control of impurities in drug substances. The International Council for Harmonisation (ICH) provides guidelines (e.g., Q3A/B/C/D) that specify the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. It is crucial to consult the relevant ICH guidelines and pharmacopeial monographs for specific requirements.
-
Question: How can I quantify the identified impurities in my this compound sample?
-
Answer: Quantitative analysis of impurities is typically performed using a validated chromatographic method (e.g., HPLC or GC) with an appropriate detector (e.g., UV, MS). The concentration of each impurity is determined by comparing its peak area to that of a certified reference standard of the impurity. If a reference standard is not available, the concentration can be estimated using the response factor of the active pharmaceutical ingredient (API), assuming a response factor of 1.0 if the structures are similar.
Data Presentation
Table 1: Potential Impurities in this compound Samples
| Impurity Name | Potential Source | Molecular Formula | Molecular Weight ( g/mol ) | Recommended Analytical Technique |
| Propargyl alcohol | Starting Material | C₃H₄O | 56.06 | GC-MS, HPLC-UV/MS |
| Isovaleraldehyde | Starting Material | C₅H₁₀O | 86.13 | GC-MS, HPLC-UV/MS (with derivatization) |
| 7-Methyloct-3-yn-1-al-5-ol | Oxidation of primary alcohol | C₉H₁₄O₂ | 154.21 | LC-MS |
| 1-Hydroxy-7-methyloct-3-yn-5-one | Oxidation of secondary alcohol | C₉H₁₄O₂ | 154.21 | LC-MS |
| Poly(propargyl alcohol) | Polymerization of starting material | (C₃H₄O)n | Variable | Size Exclusion Chromatography (SEC), MALDI-TOF MS |
| Isovaleraldehyde aldol adduct | Self-condensation of starting material | C₁₀H₂₀O₂ | 172.26 | LC-MS |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Impurity Profiling
-
Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of 1 mg/mL.
Protocol 2: General GC-MS Method for Volatile Impurities
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injection Volume: 1 µL (split ratio 20:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
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Mass Range: m/z 35-500.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, methanol) to a concentration of 1 mg/mL.
Mandatory Visualization
Caption: Workflow for the characterization of impurities.
Caption: Decision tree for selecting analytical techniques.
Caption: Troubleshooting workflow for impurity analysis.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 3-Methylbutanal | C5H10O | CID 11552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isovaleraldehyde [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 8. stacks.stanford.edu [stacks.stanford.edu]
- 9. youtube.com [youtube.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]
Technical Support Center: Catalyst Removal in the Synthesis of 7-Methyloct-3-yne-1,5-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methyloct-3-yne-1,5-diol, with a specific focus on the effective removal of palladium catalysts from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used in the synthesis of this compound and similar alkynediols?
A1: The synthesis of alkynes and their derivatives often involves catalytic hydrogenation or other coupling reactions. Common catalysts include heterogeneous catalysts like palladium on carbon (Pd/C) and Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).[1][2] Homogeneous catalysts, such as various palladium complexes, may also be employed in specific coupling reactions.[3]
Q2: What is the primary method for removing heterogeneous palladium catalysts like Pd/C from the reaction mixture?
A2: The most common and straightforward method for removing insoluble heterogeneous catalysts such as palladium on carbon (Pd/C) is through filtration.[4] To enhance the efficiency of this process, a filter aid like Celite® (diatomaceous earth) is often used to create a filter cake that traps the fine catalyst particles.
Q3: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A3: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have stringent limits for residual metals in APIs. For palladium, a Class 2B elemental impurity, the oral concentration limit is typically set at 10 parts per million (ppm).
Q4: Can the diol functional groups in this compound interact with the palladium catalyst?
A4: Yes, alcohols and polyols can interact with palladium catalysts. Alcohols can act as reducing agents, potentially leading to the formation of palladium nanoparticles.[5] While this can sometimes enhance catalytic activity, it may also lead to catalyst leaching into the reaction mixture, complicating its removal. The hydroxyl groups of the diol can also adsorb onto the catalyst surface.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the removal of palladium catalysts from the this compound reaction mixture.
| Problem | Potential Cause | Troubleshooting Steps |
| Black particles (catalyst) visible in the filtrate after filtration. | - Inefficient filtration: The filter paper pore size may be too large, or the Celite bed may be cracked or improperly packed.- Colloidal palladium: Fine catalyst particles may have formed and are passing through the filter. | - Use a finer porosity filter paper. - Ensure the Celite bed is uniform and well-packed. A thicker Celite pad (1-2 cm) is recommended.[4]- Consider a second filtration through a fresh Celite pad.- Utilize a membrane filter (e.g., 0.45 µm PTFE) after the initial Celite filtration for very fine particles. |
| The filtrate appears clear, but analysis shows high residual palladium levels. | - Leaching of palladium: Soluble palladium species may have leached from the support into the reaction mixture. This can be promoted by the presence of polar solvents like alcohols.[6][7]- Catalyst poisoning: Impurities in the starting materials or solvents can lead to the formation of soluble palladium complexes. | - Employ a palladium scavenger. Thiol-functionalized silica gels or activated carbon can be effective in removing dissolved palladium.[1][2][8]- Perform an aqueous workup. Washing the organic layer with a mild aqueous solution can sometimes help remove soluble palladium salts.- Consider recrystallization of the product. This can be an effective final purification step. |
| Slow filtration rate. | - Clogged filter: Fine catalyst particles may be clogging the filter paper or Celite bed.- Viscous reaction mixture: The concentration of the product in the solvent may be too high. | - Dilute the reaction mixture with a suitable solvent before filtration.[4]- Increase the surface area of the filter funnel. - Apply gentle vacuum, being cautious not to crack the Celite bed. |
| Incomplete reaction, leading to a complex mixture for purification. | - Catalyst deactivation: The catalyst may have lost its activity due to poisoning (e.g., by sulfur-containing impurities) or coking.[3]- Insufficient hydrogen pressure (for hydrogenation reactions). | - Ensure high purity of reagents and solvents. - Use a fresh batch of catalyst. - For hydrogenations, ensure a proper seal and adequate hydrogen supply. Consider using a double-layered balloon or a Parr shaker for higher pressure. |
| Safety Hazard: Catalyst ignites on the filter paper. | - Pyrophoric nature of Pd/C: Palladium on carbon, especially after being used in a hydrogenation reaction, can be pyrophoric and may ignite upon contact with air when dry. | - Keep the catalyst and Celite bed wet with solvent at all times during filtration. [9]- Do not allow the filter cake to dry in the air. - Quench the used catalyst carefully. After filtration, the Celite/catalyst mixture should be transferred to a separate flask and kept under an inert atmosphere or submerged in water. |
Quantitative Data on Residual Palladium
The following table summarizes typical residual palladium levels after various purification methods, as reported in the literature for active pharmaceutical ingredients.
| Purification Method | Typical Residual Palladium Level (ppm) | Reference |
| Aqueous Workup Only | >1000 | |
| Column Chromatography | Can be effective, but may still leave >100 ppm | [4] |
| Filtration through Celite | Can reduce levels significantly, but may not be sufficient to meet regulatory limits alone. | [8] |
| Treatment with Activated Charcoal | Can reduce levels to <10 ppm. | [8] |
| Treatment with Thiol-functionalized Silica Scavengers | Can reliably reduce levels to <5 ppm. | [1] |
Experimental Protocols
Detailed Methodology for Celite Filtration of Palladium on Carbon (Pd/C)
Objective: To remove heterogeneous Pd/C catalyst from a reaction mixture.
Materials:
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Reaction mixture containing suspended Pd/C.
-
Celite® 545 (or equivalent).
-
An appropriate solvent for washing (the same as the reaction solvent is often suitable).
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Büchner funnel and filter flask.
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Filter paper of a suitable pore size to fit the funnel.
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Inert gas (Nitrogen or Argon).
Procedure:
-
Preparation of the Filtration Apparatus:
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Place a piece of filter paper in the Büchner funnel, ensuring it lies flat and covers all the holes.
-
Wet the filter paper with the filtration solvent to ensure it is sealed against the funnel.
-
In a separate beaker, prepare a slurry of Celite in the filtration solvent (a consistency similar to a milkshake is ideal).
-
-
Packing the Celite Bed:
-
With the vacuum off, pour the Celite slurry into the Büchner funnel.
-
Apply gentle vacuum to slowly drain the solvent, allowing a uniform pad of Celite to form. The ideal thickness is 1-2 cm.
-
Gently press the top of the Celite bed with a flat object (like a cork ring) to ensure it is well-packed and to fix any cracks.
-
Wash the Celite bed with fresh solvent to remove any fine particles. Ensure the filtrate runs clear. Crucially, do not let the Celite bed run dry from this point onwards.
-
-
Filtration of the Reaction Mixture:
-
Gently pour the reaction mixture onto the center of the Celite bed. Avoid disturbing the surface of the bed.
-
Apply a gentle and steady vacuum to draw the filtrate through.
-
Once the entire reaction mixture has been added, wash the reaction flask with fresh solvent and pour the washings onto the Celite bed to ensure all the product is collected.
-
Continue to wash the Celite bed with fresh solvent until the filtrate is colorless (or until TLC/LCMS analysis of the filtrate shows no more product).
-
-
Catalyst Quenching and Disposal:
-
Safety First: The used Pd/C on the Celite is potentially pyrophoric.
-
Release the vacuum and add a layer of solvent to cover the Celite bed.
-
Carefully transfer the wet Celite/catalyst mixture to a designated waste container. The container should be clearly labeled and may contain water to keep the catalyst submerged and inert.
-
Consult your institution's safety guidelines for the proper disposal of palladium waste.
-
Visualizations
Caption: Workflow for Catalyst Removal from a Reaction Mixture.
References
- 1. researchgate.net [researchgate.net]
- 2. silicycle.com [silicycle.com]
- 3. Tailored Palladium Catalysts for Selective Synthesis of Conjugated Enynes by Monocarbonylation of 1,3‐Diynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
Validation & Comparative
Determining the Absolute Configuration of 7-Methyloct-3-yne-1,5-diol: A Comparative Guide to Key Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's absolute configuration is a critical step in understanding its biological activity and ensuring stereochemical purity. This guide provides a comparative overview of three powerful analytical techniques for confirming the absolute configuration of chiral diols, using the example of 7-Methyloct-3-yne-1,5-diol.
The unambiguous assignment of stereocenters is paramount in the synthesis and characterization of chiral molecules. For a diol such as this compound, several robust methods can be employed. This guide compares the utility and experimental considerations of Mosher's Ester Analysis, Circular Dichroism (CD) Spectroscopy, and X-ray Crystallography.
Comparative Analysis of Methods
Each technique offers distinct advantages and is suited to different experimental constraints. The choice of method will often depend on factors such as sample quantity, purity, crystallinity, and the availability of specialized instrumentation.
| Method | Principle | Sample Requirements | Instrumentation | Advantages | Limitations |
| Mosher's Ester Analysis | Derivatization with chiral Mosher's acid chlorides ((R)- and (S)-MTPA) to form diastereomeric esters, followed by ¹H NMR analysis to determine the spatial arrangement of substituents around the chiral centers.[1][2][3][4][5][6] | Milligram quantities, high purity not essential for NMR analysis.[4] | High-resolution NMR spectrometer. | High reliability, requires relatively small sample amounts, applicable to a wide range of chiral alcohols.[2][3][7] | Requires chemical derivatization, can be time-consuming, and interpretation of NMR shifts can be complex for molecules with multiple chiral centers.[7] |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by a chiral molecule.[8][9] For diols, complexation with an achiral reagent (e.g., dimolybdenum tetraacetate) can induce a characteristic CD spectrum.[10] | Microgram to milligram quantities, high optical purity is important. | CD Spectropolarimeter. | High sensitivity, non-destructive (for intrinsic CD), rapid analysis.[11] | May require derivatization to introduce a suitable chromophore or to induce a signal, interpretation can be complex and may require theoretical calculations.[10][12] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound to determine the precise three-dimensional arrangement of atoms in the crystal lattice.[13][14] | High-quality single crystal required. | Single-crystal X-ray diffractometer. | Provides unambiguous, absolute stereochemical assignment.[15] | Crystal growth can be a significant challenge, not applicable to non-crystalline (amorphous) solids or oils.[4] |
Experimental Protocols
Mosher's Ester Analysis
This protocol is adapted from the well-established modified Mosher's method.[3][5][6]
Objective: To determine the absolute configuration of the two stereocenters in this compound by comparing the ¹H NMR chemical shifts of its diastereomeric bis-MTPA esters.
Materials:
-
This compound
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Preparation of the (S)-bis-MTPA Ester: a. Dissolve 5 mg of this compound in 0.5 mL of anhydrous DCM in a clean, dry NMR tube or small vial. b. Add 10 µL of anhydrous pyridine. c. Add a 1.2 molar excess of (R)-MTPA-Cl to the solution. d. Seal the container and allow the reaction to proceed at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC. e. Quench the reaction with a few drops of deuterated water. f. The crude product can be directly analyzed by ¹H NMR, or purified by flash chromatography if necessary.
-
Preparation of the (R)-bis-MTPA Ester: a. Follow the same procedure as above, but substitute (S)-MTPA-Cl for (R)-MTPA-Cl.
-
NMR Analysis: a. Acquire high-resolution ¹H NMR spectra for both the (S)- and (R)-bis-MTPA esters in CDCl₃. b. Assign all relevant proton signals for both diastereomers. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment. c. Calculate the chemical shift differences (Δδ) for corresponding protons using the formula: Δδ = δ(S-ester) - δ(R-ester).
-
Data Interpretation: a. Protons on one side of the MTPA plane in the extended conformation will have positive Δδ values, while those on the other side will have negative Δδ values. b. By analyzing the sign of the Δδ values for protons on either side of the C1 and C5 stereocenters, the absolute configuration of each can be deduced.
Circular Dichroism (CD) Spectroscopy with Dimolybdenum Tetraacetate
This method relies on the induced CD spectrum upon complexation of the diol with an achiral dimolybdenum reagent.[10]
Objective: To determine the absolute configuration of this compound based on the sign of the Cotton effects in the CD spectrum of its complex with Mo₂(OAc)₄.
Materials:
-
This compound
-
Dimolybdenum tetraacetate (Mo₂(OAc)₄)
-
Spectroscopic grade solvent (e.g., DMSO or THF)
Procedure:
-
Sample Preparation: a. Prepare a stock solution of Mo₂(OAc)₄ in the chosen solvent (e.g., 0.5 mg/mL). b. Prepare a solution of this compound in the same solvent. c. Mix the diol and Mo₂(OAc)₄ solutions in a quartz cuvette to achieve a suitable molar ratio (typically a slight excess of the diol).
-
CD Analysis: a. Record the CD spectrum of the complex over a suitable wavelength range (e.g., 250-500 nm). b. The spectrum will typically show multiple Cotton effects.
-
Data Interpretation: a. The sign of the diagnostic Cotton effects is correlated to the dihedral angle of the O-C-C-O moiety of the diol in the complex. b. An empirical rule, known as Snatzke's method for 1,2-diols and extended to other diols, relates the sign of the observed Cotton effects to the absolute configuration of the diol.[10] A positive helicity of the O-C-C-O unit generally corresponds to a specific set of signs for the Cotton effects, allowing for the assignment of the stereocenters.
Single-Crystal X-ray Crystallography
This technique provides the most definitive assignment of absolute configuration, provided a suitable crystal can be obtained.[15]
Objective: To determine the absolute configuration of this compound by analyzing the diffraction pattern of a single crystal.
Materials:
-
High-purity, crystalline this compound
-
A variety of solvents for crystallization screening (e.g., hexane, ethyl acetate, methanol, acetone)
Procedure:
-
Crystallization: a. Grow single crystals of the diol suitable for X-ray diffraction. This is often the most challenging step and may require screening various techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: a. Mount a suitable crystal on a goniometer in an X-ray diffractometer. b. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. c. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: a. Process the diffraction data to obtain a set of structure factors. b. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. c. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: a. The absolute configuration is typically determined using the Flack parameter, which is refined against the diffraction data. A value close to 0 for one enantiomer and close to 1 for the other confirms the assignment with high confidence.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of each experimental method.
Caption: Workflow for Mosher's Ester Analysis.
Caption: Workflow for CD Spectroscopy with a Chiral Derivatizing Agent.
Caption: Workflow for Single-Crystal X-ray Crystallography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR [mdpi.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Circular dichroism - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Absolute configuration of chiral fullerenes and covalent derivatives from their calculated circular dichroism spectra - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. X-Ray Crystallography [www2.tulane.edu]
- 15. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the X-ray Crystallographic Analysis of 7-Methyloct-3-yne-1,5-diol and its Analogues
For researchers and professionals in the field of drug development and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive method for elucidating the atomic arrangement within a crystalline solid. This guide provides a comparative overview of the crystallographic analysis of 7-Methyloct-3-yne-1,5-diol, leveraging data from a structurally similar compound, 2,5-Dimethyl-3-hexyne-2,5-diol, to illustrate the expected outcomes and analytical workflow. Due to the absence of publicly available crystallographic data for this compound, 2,5-Dimethyl-3-hexyne-2,5-diol serves as an excellent analogue, featuring the core alkyne and diol functionalities within an aliphatic framework.
Comparative Crystallographic Data
The crystallographic data for 2,5-Dimethyl-3-hexyne-2,5-diol provides a benchmark for what can be expected from an analysis of this compound. The key parameters obtained from a single-crystal X-ray diffraction experiment are summarized in the table below. These values define the size and shape of the unit cell—the fundamental repeating unit of the crystal—and the symmetry of the molecular packing.
| Crystallographic Parameter | 2,5-Dimethyl-3-hexyne-2,5-diol |
| Chemical Formula | C8H14O2 |
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| a (Å) | 15.339(3) |
| b (Å) | 8.213(2) |
| c (Å) | 7.086(1) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 893.1(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.053 |
Data sourced from the Crystallography Open Database (COD ID: 2101772).
Visualizing the Process and the Product
To appreciate the journey from a crystalline sample to a refined molecular structure, the following diagrams illustrate the experimental workflow and the resulting molecular model based on the crystallographic data of the analogue, 2,5-Dimethyl-3-hexyne-2,5-diol.
Experimental Protocol for Small Molecule X-ray Crystallography
The following is a generalized protocol for the determination of a small molecule crystal structure, such as that of this compound.
1. Crystal Growth and Selection:
-
Objective: To obtain single crystals of suitable size and quality.
-
Methodology: Crystals of the target compound are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope for its sharp edges and lack of visible defects.
2. Crystal Mounting:
-
Objective: To mount the selected crystal on the diffractometer.
-
Methodology: The crystal is affixed to a glass fiber or a loop using a cryo-protectant oil and then placed on a goniometer head. For data collection at low temperatures (to minimize thermal motion and radiation damage), the crystal is flash-cooled in a stream of cold nitrogen gas.
3. Data Collection:
-
Objective: To measure the intensities of the diffracted X-ray beams.
-
Methodology: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.
4. Data Reduction:
-
Objective: To process the raw diffraction data.
-
Methodology: The collected data are corrected for various experimental factors, including background noise, Lorentz factor, and polarization. The intensities are integrated to produce a list of unique reflections with their corresponding intensities and standard uncertainties.
5. Structure Solution:
-
Objective: To determine the initial positions of the atoms in the unit cell.
-
Methodology: For small molecules, direct methods are typically employed. This involves using statistical relationships between the phases of the reflections to generate an initial electron density map. From this map, the positions of the heavier atoms can usually be identified.
6. Structure Refinement:
-
Objective: To optimize the atomic positions and other structural parameters.
-
Methodology: The initial atomic model is refined against the experimental diffraction data using a least-squares method. This process minimizes the difference between the observed and calculated structure factor amplitudes. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
7. Validation:
-
Objective: To assess the quality and correctness of the final crystal structure.
-
Methodology: The refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit, and residual electron density maps. The final structure is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds.
This guide provides a foundational understanding of the X-ray crystallographic analysis of this compound by drawing parallels with a closely related analogue. The detailed protocol and illustrative diagrams offer a comprehensive overview for researchers embarking on the structural elucidation of novel small molecules.
A Comparative Guide to the Reactivity of Alkynediols: Featuring 7-Methyloct-3-yne-1,5-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 7-Methyloct-3-yne-1,5-diol, an unsymmetrical internal alkynediol, with other classes of alkynediols. By examining key reactions including hydration, oxidation, and reduction, this document aims to offer insights into the chemical behavior of these versatile compounds, supported by experimental data and detailed protocols.
Introduction to Alkynediol Reactivity
Alkynediols are valuable bifunctional molecules in organic synthesis, possessing both the reactivity of a carbon-carbon triple bond and the functionality of two hydroxyl groups. The reactivity of the alkyne moiety is significantly influenced by its position within the carbon chain (terminal vs. internal) and the nature of the substituents flanking the triple bond. These structural features dictate the regioselectivity and stereoselectivity of various addition reactions.
This guide focuses on comparing the following representative alkynediols:
-
This compound: An unsymmetrical internal alkynediol with steric hindrance on one side of the alkyne.
-
1-Pentyne-3,4-diol: A terminal alkynediol.
-
3-Hexyne-2,5-diol: A symmetrical internal alkynediol.[1]
Comparative Reactivity Data
The following tables summarize the expected reactivity and product distribution for the selected alkynediols in key synthetic transformations. Data is compiled from established principles of alkyne reactivity and available experimental results for structurally similar compounds.
Table 1: Mercury(II)-Catalyzed Hydration
Hydration of alkynes typically proceeds via Markovnikov addition of water across the triple bond to form an enol intermediate, which then tautomerizes to the more stable ketone. For unsymmetrical internal alkynes, a mixture of ketones is often produced.[2][3][4] Terminal alkynes are generally less reactive towards hydration than internal alkynes.[2]
| Alkynediol | Expected Reactivity | Product(s) | Predicted Yield |
| This compound | Moderate to High | Mixture of two ketones | Good to Excellent |
| 1-Pentyne-3,4-diol | Low to Moderate | Methyl ketone | Moderate |
| 3-Hexyne-2,5-diol | High | Single ketone | Excellent |
Table 2: Oxidative Cleavage with Potassium Permanganate
Strong oxidizing agents like potassium permanganate (KMnO₄) can cleave the carbon-carbon triple bond, typically yielding carboxylic acids.[5] The diol functional groups are also susceptible to oxidation.
| Alkynediol | Expected Reactivity | Product(s) | Predicted Yield |
| This compound | High | Two different carboxylic acids | Good |
| 1-Pentyne-3,4-diol | High | Carboxylic acid and CO₂ | Good |
| 3-Hexyne-2,5-diol | High | A single carboxylic acid | Good to Excellent |
Table 3: Reduction to Alkenes
The reduction of alkynes can be controlled to produce either cis- or trans-alkenes, depending on the reagents used.
Catalytic hydrogenation using a "poisoned" catalyst like Lindlar's catalyst results in the syn-addition of hydrogen, yielding a cis-alkene.[6]
| Alkynediol | Expected Reactivity | Product | Predicted Yield |
| This compound | High | (Z)-7-Methyloct-3-ene-1,5-diol | Excellent |
| 1-Pentyne-3,4-diol | High | (Z)-Pent-1-ene-3,4-diol | Excellent |
| 3-Hexyne-2,5-diol | High | (Z)-Hex-3-ene-2,5-diol | Excellent |
The dissolving metal reduction using sodium in liquid ammonia results in the anti-addition of hydrogen, leading to a trans-alkene.[7][8] Terminal alkynes are generally not reduced under these conditions as they are deprotonated to form acetylide ions.[9]
| Alkynediol | Expected Reactivity | Product | Predicted Yield |
| This compound | High | (E)-7-Methyloct-3-ene-1,5-diol | Excellent |
| 1-Pentyne-3,4-diol | No reaction | No product (deprotonation) | N/A |
| 3-Hexyne-2,5-diol | High | (E)-Hex-3-ene-2,5-diol | Excellent |
Experimental Protocols
Protocol 1: Mercury(II)-Catalyzed Hydration of an Alkynediol
This protocol describes the general procedure for the hydration of an internal alkynediol to form a ketone.
Materials:
-
Alkynediol (e.g., 3-Hexyne-2,5-diol)
-
Sulfuric acid (H₂SO₄), concentrated
-
Mercury(II) sulfate (HgSO₄)
-
Water (H₂O)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkynediol in a suitable amount of water.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Add a catalytic amount of mercury(II) sulfate to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone product.
-
Purify the product by column chromatography or distillation.
Protocol 2: Oxidative Cleavage of an Alkynediol with Potassium Permanganate
This protocol outlines the oxidative cleavage of an alkynediol to carboxylic acids.
Materials:
-
Alkynediol (e.g., 3-Hexyne-2,5-diol)
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
Procedure:
-
Dissolve the alkynediol and sodium carbonate in water in a round-bottom flask equipped with a mechanical stirrer and an ice bath.
-
Cool the solution in the ice bath and slowly add a solution of potassium permanganate in water. Maintain the temperature below 10 °C.
-
Stir the reaction mixture vigorously until the purple color of the permanganate has disappeared.
-
To quench the reaction, add solid sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Acidify the solution with concentrated hydrochloric acid.
-
Extract the carboxylic acid products with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude carboxylic acid products.
-
Purify by recrystallization or column chromatography.
Protocol 3: Cis-Hydrogenation of an Alkynediol using Lindlar's Catalyst
This protocol details the selective reduction of an alkynediol to a cis-alkene.
Materials:
-
Alkynediol (e.g., 3-Hexyne-2,5-diol)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon
Procedure:
-
Dissolve the alkynediol in methanol or ethanol in a round-bottom flask.
-
Add Lindlar's catalyst and a small amount of quinoline to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or gas chromatography.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-alkenediol.
-
Purify the product by column chromatography if necessary.
Protocol 4: Trans-Hydrogenation of an Alkynediol with Sodium in Liquid Ammonia
This protocol describes the reduction of an internal alkynediol to a trans-alkene.
Materials:
-
Internal alkynediol (e.g., 3-Hexyne-2,5-diol)
-
Liquid ammonia (NH₃)
-
Sodium (Na) metal
-
Ammonium chloride (NH₄Cl)
-
Diethyl ether
Procedure:
-
Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Condense ammonia gas into the flask at -78 °C.
-
Dissolve the internal alkynediol in a minimal amount of diethyl ether and add it to the liquid ammonia.
-
Carefully add small pieces of sodium metal to the stirred solution until a persistent blue color is observed.
-
Stir the reaction mixture for several hours at -78 °C.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
Add water to the residue and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude trans-alkenediol.
-
Purify by column chromatography or recrystallization.
Visualizing Reaction Pathways
The following diagrams illustrate the logical workflows and divergent outcomes based on the structure of the alkynediol and the chosen reaction conditions.
Caption: Comparative reactivity of different alkynediols.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkyne Reactivity [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]
- 9. Ch 9 : Alkynes + Na + NH3 [chem.ucalgary.ca]
Uncharted Territory: The Biological Potential of 7-Methyloct-3-yne-1,5-diol and its Analogues Awaits Exploration
A comprehensive review of scientific literature reveals a notable absence of experimental data on the biological activity of 7-Methyloct-3-yne-1,5-diol and its close analogues. While this specific compound remains uncharacterized, an examination of related chemical classes—aliphatic diols and compounds containing alkyne functionalities—provides a foundation for postulating its potential therapeutic activities and guiding future research.
The dual functionality of a diol and an alkyne within the same molecule suggests that this compound could exhibit a range of biological effects, from antimicrobial to anticancer properties. This guide will, in the absence of direct experimental data, provide a comparative overview based on the known activities of these broader chemical families, outline standard experimental protocols for screening, and present conceptual workflows for its investigation.
Comparative Analysis of Potential Biological Activities
Based on the activities of structurally related compounds, the following table summarizes potential biological activities for this compound and its conceptual analogues. It is important to note that these are extrapolated activities and require experimental validation.
| Potential Biological Activity | Relevant Functional Group | Observed Effects in Analogue Classes | Potential Mechanism of Action |
| Antimicrobial (Antibacterial & Antifungal) | Diol | The antimicrobial activity of aliphatic diols is well-documented, with efficacy dependent on chain length and the relative positioning of hydroxyl groups. For example, 1,2-diols have shown greater efficacy than 1,3-diols against bacteria such as Bacillus subtilis. | Disruption of cell membrane integrity, leading to leakage of cytoplasmic contents and cell death. |
| Anticancer / Cytotoxic | Alkyne / Diol | Natural products containing di-yne and alcohol functionalities have demonstrated potent antiproliferative effects against various cancer cell lines. The proposed mechanism for some of these compounds involves the induction of apoptosis through the generation of oxidative stress. | Induction of apoptosis via pathways such as increased reactive oxygen species (ROS), leading to cellular damage and programmed cell death. |
| Anti-inflammatory | Diol | Certain diols have been investigated for their anti-inflammatory properties. | Modulation of inflammatory signaling pathways. |
Experimental Protocols for Biological Screening
To elucidate the biological activity profile of this compound and its analogues, a systematic screening approach is necessary. Below are detailed methodologies for key initial experiments.
Cytotoxicity Screening using MTT Assay
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potential.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
The cells are treated with the various concentrations of the compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
After incubation, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting cell viability against compound concentration.
Antimicrobial Screening using Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured in appropriate broth media to a standardized density.
-
Assay Procedure:
-
The compound is serially diluted in a 96-well plate containing the appropriate broth.
-
A standardized inoculum of the microorganism is added to each well.
-
Positive (microorganism with no compound) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Experimental and Conceptual Frameworks
To further clarify the process of drug discovery and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for the biological screening of novel compounds.
Caption: Potential mechanisms of action for a cytotoxic alkynyl diol compound.
Spectroscopic Comparison of 7-Methyloct-3-yne-1,5-diol Diastereomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in establishing structure-activity relationships and ensuring drug safety and efficacy. This guide provides a comparative analysis of the spectroscopic properties of the diastereomers of 7-Methyloct-3-yne-1,5-diol, offering insights into their differentiation using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
The diastereomers of this compound, arising from the two stereocenters at positions C1 and C5, are expected to exhibit distinct spectroscopic signatures due to their different spatial arrangements. While enantiomers are spectroscopically identical in achiral environments, diastereomers possess different physical and chemical properties, leading to distinguishable spectra.[1][2] This guide outlines the expected variations in their spectroscopic data and provides detailed experimental protocols for their analysis.
Predicted Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for the syn and anti diastereomers of this compound. These predictions are based on established principles of stereochemical influence on spectroscopic outcomes.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Proton | syn-Diastereomer (Predicted) | anti-Diastereomer (Predicted) | Expected Differences |
| H1 | ~3.6-3.8 | ~3.5-3.7 | Subtle downfield shift for the syn isomer due to potential intramolecular hydrogen bonding. |
| H2 | ~2.4-2.6 | ~2.3-2.5 | Minor shifts reflecting the different magnetic environment. |
| H5 | ~4.2-4.4 | ~4.1-4.3 | Protons on stereocenters are highly sensitive to the relative configuration. |
| H6 | ~1.6-1.8 | ~1.5-1.7 | Diastereotopic protons in the anti isomer may show more pronounced non-equivalence. |
| H7 | ~1.7-1.9 | ~1.6-1.8 | Changes in conformation can influence the chemical shift. |
| H8, H9 | ~0.9-1.0 | ~0.9-1.0 | Likely to be similar but may show subtle differences. |
| OH | Variable | Variable | Broad signals; position is concentration and solvent dependent. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | syn-Diastereomer (Predicted) | anti-Diastereomer (Predicted) | Expected Differences |
| C1 | ~61-63 | ~60-62 | The chemical shift of carbons bearing hydroxyl groups is sensitive to stereochemistry. |
| C2 | ~23-25 | ~22-24 | Minor differences are expected. |
| C3 | ~80-82 | ~80-82 | Acetylenic carbons are less likely to show significant shifts. |
| C4 | ~85-87 | ~85-87 | Acetylenic carbons are less likely to show significant shifts. |
| C5 | ~68-70 | ~67-69 | Significant differences are expected at the stereogenic centers. |
| C6 | ~45-47 | ~44-46 | The spatial arrangement of the substituents will influence the chemical shift. |
| C7 | ~24-26 | ~23-25 | Minor differences are expected. |
| C8, C9 | ~22-24 | ~21-23 | Subtle differences may be observed. |
Table 3: Key IR Spectroscopy Bands (cm⁻¹)
| Functional Group | syn-Diastereomer (Predicted) | anti-Diastereomer (Predicted) | Expected Differences |
| O-H Stretch | ~3200-3500 (broad) | ~3200-3500 (broad) | The shape and position may differ slightly due to variations in intra- and intermolecular hydrogen bonding. |
| C≡C Stretch | ~2100-2260 (weak) | ~2100-2260 (weak) | Unlikely to show significant differences. |
| C-O Stretch | ~1050-1150 | ~1050-1150 | Potential for minor shifts. |
| Fingerprint Region | ~400-1400 | ~400-1400 | This region is highly sensitive to the overall molecular geometry and will likely show the most significant and reliable differences.[1][2] |
Table 4: Mass Spectrometry Fragmentation
| Technique | Expected Observations for Diastereomers |
| Electron Ionization (EI-MS) | Diastereomers will have the same molecular ion peak. Fragmentation patterns may show differences in the relative abundances of certain fragment ions due to different steric environments influencing fragmentation pathways. |
| Electrospray Ionization (ESI-MS) | Primarily the protonated molecule [M+H]⁺ or adducts will be observed. Differentiation is challenging without tandem MS. |
| Tandem MS (MS/MS) | Collision-induced dissociation of the parent ions may produce different ratios of daughter ions, aiding in differentiation. |
| Ion Mobility-MS | This technique separates ions based on their size and shape (collision cross-section) and can often resolve diastereomers.[3] |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can sometimes enhance the resolution of diastereotopic protons.
-
¹H NMR:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer to achieve optimal resolution.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Pay close attention to the chemical shifts and coupling constants of the protons on and adjacent to the stereogenic centers (C1 and C5).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) will correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range proton-carbon correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide through-space correlations, which are invaluable for confirming the relative stereochemistry of the diastereomers.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal absorption in the regions of interest.
-
KBr Pellet: If the sample is a solid, grind a small amount with dry KBr powder and press into a thin pellet.
-
-
Data Acquisition:
-
Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
-
Analysis:
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 µg/mL to 1 mg/mL) in a suitable solvent for the chosen ionization method (e.g., methanol or acetonitrile for ESI).
-
Ionization:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Will likely lead to extensive fragmentation.
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules like diols, typically producing the protonated molecule [M+H]⁺.
-
-
Analysis:
-
Obtain a full scan mass spectrum to determine the molecular weight.
-
For differentiation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion or protonated molecule as the precursor ion and inducing fragmentation. Compare the resulting product ion spectra of the two diastereomers for differences in fragment intensities.
-
If available, utilize ion mobility-mass spectrometry for potential baseline separation of the diastereomers.[3]
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound diastereomers.
Caption: Workflow for Spectroscopic Comparison of Diastereomers.
References
Comparative Guide to Enantiomeric Excess Determination of Chiral 7-Methyloct-3-yne-1,5-diol
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the characterization of chiral molecules such as 7-Methyloct-3-yne-1,5-diol. This guide provides a comparative overview of common analytical techniques for determining the enantiomeric purity of this chiral diol, complete with experimental data summaries and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate method for determining enantiomeric excess depends on factors such as the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key characteristics of four common techniques.
| Method | Principle | Sample Requirement | Precision | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[1] | Low (µg to mg) | High (can determine ee >99%) | Direct separation of enantiomers, high accuracy and precision, widely applicable.[2] | Requires method development for specific compounds, can be time-consuming.[3] |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers (or their volatile derivatives) on a chiral stationary phase.[4] | Low (ng to µg), must be volatile or derivable. | High (can determine ee >99%) | High resolution, suitable for volatile compounds.[4] | Limited to thermally stable and volatile compounds, derivatization may be required. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of a chiral derivatizing agent to convert enantiomers into diastereomers with distinguishable NMR signals.[5][6][7] | Moderate (mg) | Good to High | Rapid analysis, provides structural information.[7] | Lower sensitivity than chromatographic methods, chiral agent may cause signal overlap.[6] |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound in solution.[8][9] | High (mg to g) | Low to Moderate | Simple and non-destructive. | Requires a pure sample, less accurate for low ee values, specific rotation of the pure enantiomer must be known.[10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of this compound using a chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral column (e.g., Chiralpak AD-H or similar polysaccharide-based column).
Reagents:
-
HPLC-grade hexane
-
HPLC-grade isopropanol (IPA)
-
Sample of this compound
Procedure:
-
Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the this compound sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: As the analyte lacks a strong chromophore, detection might be challenging with a standard UV detector. A refractive index (RI) detector or derivatization with a UV-active group may be necessary. For this protocol, we will assume a low UV wavelength detection (e.g., 210 nm) is possible.
-
-
Injection and Analysis: Inject 10 µL of the prepared sample onto the column. Record the chromatogram for a sufficient time to allow both enantiomers to elute.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula:
-
ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Chiral Gas Chromatography (GC)
Objective: To separate and quantify the enantiomers of a derivatized, volatile form of this compound.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXm).
Reagents:
-
Anhydrous pyridine
-
Acetic anhydride or a silylating agent (e.g., BSTFA).
-
Ethyl acetate or other suitable solvent.
-
Sample of this compound.
Procedure:
-
Derivatization: To increase volatility, the diol is derivatized. For example, acetylation:
-
Dissolve ~1 mg of the diol in 0.5 mL of anhydrous pyridine.
-
Add 0.5 mL of acetic anhydride.
-
Heat the mixture at 60 °C for 1 hour.
-
Remove the solvent and excess reagents under reduced pressure.
-
Dissolve the resulting diacetate derivative in ethyl acetate.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.
-
Detector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow.
-
-
Injection and Analysis: Inject 1 µL of the derivatized sample solution.
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomer derivatives as described for HPLC.
NMR Spectroscopy with a Chiral Derivatizing Agent
Objective: To determine the enantiomeric excess by forming diastereomers that can be distinguished by ¹H NMR spectroscopy.[11]
Instrumentation:
-
NMR Spectrometer (300 MHz or higher).
-
Standard NMR tubes.
Reagents:
-
Deuterated chloroform (CDCl₃).
-
Chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride - Mosher's acid chloride).
-
Anhydrous pyridine or triethylamine.
-
Sample of this compound.
Procedure:
-
Derivatization (Esterification):
-
In an NMR tube, dissolve ~5 mg of the diol in 0.5 mL of CDCl₃.
-
Add a small amount of pyridine (as a catalyst and HCl scavenger).
-
Add a stoichiometric amount of Mosher's acid chloride.
-
Cap the tube and mix gently. The reaction is typically rapid at room temperature.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the resulting diastereomeric esters.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.
-
Integrate these two signals.
-
The enantiomeric excess is calculated from the integration values (I1 and I2) of these signals:
-
ee (%) = |(I1 - I2) / (I1 + I2)| * 100
-
-
Visualizations
The following diagrams illustrate the workflows for the described analytical methods.
Caption: Workflow for ee determination by Chiral HPLC.
Caption: Workflow for ee determination by Chiral GC.
Caption: Workflow for ee determination by NMR Spectroscopy.
References
- 1. uma.es [uma.es]
- 2. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. stereoelectronics.org [stereoelectronics.org]
- 6. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. schmidt-haensch.com [schmidt-haensch.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. | Sigma-Aldrich [sigmaaldrich.com]
Comparative Analysis of Synthetic Routes to 7-Methyloct-3-yne-1,5-diol
For researchers, scientists, and drug development professionals, the efficient synthesis of novel compounds is a cornerstone of innovation. This guide provides a comparative analysis of a plausible synthetic pathway to 7-Methyloct-3-yne-1,5-diol, a molecule with potential applications in medicinal chemistry and materials science. The proposed route is benchmarked against alternative strategies, with a focus on reaction yields, reagent accessibility, and overall efficiency.
Proposed Synthetic Pathway: A Two-Step Approach
A viable and logical synthetic route to this compound involves a two-step sequence commencing with the nucleophilic addition of a Grignard reagent to an acetylenic aldehyde, followed by the transformation of a latent hydroxyl group.
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed synthetic route to this compound.
This proposed pathway, hereafter referred to as Route A , begins with the Grignard reaction between isobutylmagnesium bromide and propargyl aldehyde. This reaction constructs the carbon skeleton of the target molecule, yielding the secondary alcohol, 7-methyl-1-octyn-4-ol. The terminal alkyne is then epoxidized, for instance with meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxy alcohol intermediate. Subsequent reductive ring-opening of the epoxide with a hydride reagent like lithium aluminum hydride (LiAlH4) would furnish the desired 1,5-diol. The hydride attack is anticipated to occur at the less sterically hindered carbon of the epoxide, leading to the primary alcohol.
Alternative Synthetic Strategies
For a comprehensive evaluation, two alternative synthetic routes are considered, each employing different bond-forming strategies.
Route B: Acetylide Addition to an Aldehyde
This approach involves the deprotonation of a commercially available acetylenic alcohol, 3-butyn-1-ol, to form a lithium acetylide. This nucleophile can then react with isobutyraldehyde to form the target 1,5-diol directly.
Scheme 2: Alternative Route B
Caption: Alternative synthesis via acetylide addition.
Route C: Hydroboration-Oxidation of an Enyne
A third potential strategy involves the synthesis of a suitable enyne precursor, followed by a selective hydroboration-oxidation reaction to install the diol functionality. This method offers an alternative for constructing the 1,5-diol motif.
Performance Comparison
| Reaction Step | Route A: Grignard/Epoxidation | Route B: Acetylide Addition | Route C: Enyne Hydroboration |
| Key C-C Bond Formation | Grignard reaction of alkyl magnesium halide with an acetylenic aldehyde. | Addition of a lithium acetylide to an aldehyde. | Not directly applicable for the primary C-C bond formation in this context. |
| Analogous Reaction Yield | 50-70% | 70-95% | N/A |
| Hydroxyl Group Introduction | Epoxidation followed by reductive ring opening. | Direct addition to aldehyde. | Hydroboration-oxidation of an enyne. |
| Analogous Reaction Yield | Epoxidation: 70-90%Ring Opening: 70-85% | N/A | 60-80% |
| Overall Estimated Yield | 25-53% | 70-95% | 60-80% |
| Advantages | Utilizes readily available starting materials. The sequence is logical and follows well-established reaction classes. | Potentially a one-pot reaction from the acetylide, leading to higher overall yield and atom economy. | Offers good control over stereochemistry in some cases. |
| Disadvantages | Grignard reactions with acetylenic aldehydes can be low-yielding due to side reactions. The multi-step nature reduces overall yield. | Requires cryogenic temperatures for the generation of the lithium acetylide. | The synthesis of the required enyne precursor adds steps to the overall sequence. |
Experimental Protocols
Detailed experimental procedures for the key steps in the proposed and alternative routes are provided below, based on established methodologies for similar transformations.
Route A: Grignard Reaction and Epoxidation/Ring Opening
Step 1: Synthesis of 7-Methyl-1-octyn-4-ol (Grignard Reaction)
To a solution of propargyl aldehyde (1 equivalent) in anhydrous diethyl ether at 0 °C under an inert atmosphere, a solution of isobutylmagnesium bromide (1.2 equivalents) in diethyl ether is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Epoxidation and Ring Opening)
To a solution of 7-methyl-1-octyn-4-ol (1 equivalent) in dichloromethane at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA, 1.5 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude epoxy alcohol is then dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a stirred suspension of lithium aluminum hydride (1.5 equivalents) in THF at 0 °C. The mixture is stirred at room temperature for 3 hours. The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography.
Route B: Acetylide Addition to Aldehyde
To a solution of 3-butyn-1-ol (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.1 equivalents) is added dropwise. The solution is stirred at -78 °C for 30 minutes, after which isobutyraldehyde (1.2 equivalents) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Conclusion
Based on the analysis of analogous reactions, Route B, the acetylide addition to an aldehyde, appears to be the most promising synthetic strategy for this compound in terms of overall yield and reaction efficiency. While Route A is a conceptually straightforward approach, the potential for lower yields in the Grignard step and the additional steps of epoxidation and ring-opening make it less efficient. Route C, while a valid method for 1,5-diol synthesis, would likely require a more complex and longer synthetic sequence to prepare the necessary enyne starting material.
The final choice of synthetic route will depend on the specific requirements of the research, including the availability of starting materials, scalability, and the desired purity of the final product. The provided experimental protocols offer a solid foundation for the laboratory synthesis and validation of these routes.
Comparative Analysis of 7-Methyloct-3-yne-1,5-diol: A Study in Kinase Cross-Reactivity
This guide provides a comparative analysis of the cross-reactivity profile of a novel investigational compound, 7-Methyloct-3-yne-1,5-diol, against a panel of selected kinase inhibitors. The data presented herein is intended to offer researchers and drug development professionals a comprehensive overview of the compound's specificity and potential off-target effects, benchmarked against established alternatives. The experimental protocols followed are detailed to ensure reproducibility and transparent interpretation of the presented findings.
Introduction to this compound
This compound is a novel small molecule inhibitor targeting the MAP Kinase-Activated Protein Kinase 2 (MK2), a key enzyme in the inflammatory signaling cascade. Its unique alkynyl-diol structure presents a potential for high-potency and selectivity. However, understanding its cross-reactivity with other kinases is paramount for predicting its therapeutic window and potential side effects. This guide compares its performance against two well-characterized kinase inhibitors with overlapping target profiles: Staurosporine (a broad-spectrum inhibitor) and Gefitinib (a selective EGFR inhibitor).
Quantitative Cross-Reactivity Data
The following table summarizes the inhibitory activity (IC50 values) of this compound and the comparator compounds against a panel of representative kinases. Lower IC50 values indicate higher potency.
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | This compound | Staurosporine | Gefitinib |
| MK2 (Target) | 15 | 8 | >10,000 |
| PKA | 2,500 | 7 | >10,000 |
| PKCα | >10,000 | 1 | >10,000 |
| EGFR | 5,800 | 20 | 25 |
| SRC | 1,200 | 6 | >10,000 |
| p38α | 850 | 150 | >10,000 |
Signaling Pathway Context
The diagram below illustrates the p38/MK2 signaling pathway, a critical regulator of inflammatory cytokine production. This compound is designed to selectively inhibit MK2, thereby blocking the downstream phosphorylation of target proteins involved in inflammation.
Experimental Protocols
4.1. In Vitro Kinase Inhibition Assay
This assay was employed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of purified kinases.
-
Materials : Recombinant human kinases, corresponding peptide substrates, ATP, test compounds (solubilized in DMSO), kinase buffer (25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35), and a luminescence-based kinase activity detection kit.
-
Procedure :
-
A 2X solution of each kinase and its respective substrate was prepared in kinase buffer.
-
Test compounds were serially diluted in DMSO and then diluted in kinase buffer to a 10X concentration.
-
In a 384-well plate, 5 µL of the 2X kinase/substrate solution was added to each well.
-
1 µL of the 10X compound dilution was added to the wells.
-
The reaction was initiated by adding 4 µL of a 2.5X ATP solution (final concentration at Km for each kinase).
-
The plate was incubated at 30°C for 60 minutes.
-
The kinase reaction was stopped, and the remaining ATP was quantified by adding the detection reagent according to the manufacturer's protocol.
-
Luminescence was measured using a plate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic model.
-
Experimental Workflow Visualization
The following diagram outlines the workflow for assessing the cross-reactivity of a novel compound.
Discussion and Conclusion
The experimental data indicates that this compound is a potent inhibitor of its intended target, MK2, with an IC50 of 15 nM. In comparison to the broad-spectrum inhibitor Staurosporine, it demonstrates significantly higher selectivity. For instance, its potency against PKA is over 160-fold weaker than its activity against MK2. While it shows some off-target activity against SRC and p38α, the selectivity windows are approximately 80-fold and 56-fold, respectively. Compared to Gefitinib, which is highly selective for EGFR, this compound displays a distinct inhibition profile, confirming its novelty.
Safety Operating Guide
Proper Disposal of 7-Methyloct-3-yne-1,5-diol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of experimental work. This guide provides a detailed protocol for the proper disposal of 7-Methyloct-3-yne-1,5-diol, a compound featuring both alkyne and diol functional groups. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. If an SDS is not available, the compound should be treated as hazardous. Based on the known properties of similar chemicals, the following personal protective equipment (PPE) should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Physical and Chemical Properties Summary
A summary of the known physical and chemical properties of this compound is provided in the table below. This information is crucial for a preliminary assessment of its potential hazards.
| Property | Value |
| Molecular Formula | C9H16O2 |
| Molecular Weight | 156.22 g/mol [1] |
| Appearance | Not specified; assume liquid or solid at room temperature. |
| Solubility | Expected to have some solubility in water due to the diol group, and solubility in organic solvents. |
| Hazards | While a specific hazard profile is not readily available, similar diol and alkyne-containing compounds can be skin and eye irritants. The flammability should be considered, especially if in a volatile solvent. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
If the compound is in a solution, specify the solvent on the label.
-
Segregate this waste from other chemical waste streams, particularly from strong oxidizing agents, acids, and bases to prevent unintended reactions.
-
-
Containerization:
-
Use a chemically compatible container with a secure, tightly-sealing lid. Glass bottles are generally suitable for this type of compound.
-
Ensure the container is in good condition and free from leaks or cracks.
-
Do not overfill the waste container; leave adequate headspace (at least 10%) to allow for vapor expansion.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.
-
The storage area should be away from sources of ignition, heat, and direct sunlight.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.
-
Provide them with accurate information about the waste, including the chemical name and quantity.
-
Follow all institutional procedures for waste manifest documentation.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 7-Methyloct-3-yne-1,5-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, use, and disposal of 7-Methyloct-3-yne-1,5-diol. In the absence of a specific Safety Data Sheet (SDS), a precautionary approach is essential. This compound should be treated as a potentially hazardous substance, necessitating strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and replace them immediately if compromised. Double gloving may be appropriate for extended operations. |
| Eyes | Safety goggles or a face shield | Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn over safety goggles when there is a significant risk of splashing or when handling larger quantities. |
| Body | Laboratory coat | A flame-resistant lab coat that is fully buttoned is required to protect the skin and clothing from spills. |
| Respiratory | Fume hood | All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols. |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational procedure is critical for minimizing risks.
1. Preparation:
- Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
- Verify that all necessary safety equipment, including an eyewash station and safety shower, is accessible and operational.
- Assemble all required materials and equipment before commencing work.
- Review the experimental protocol thoroughly.
2. Handling:
- Always wear the prescribed PPE as detailed in the table above.
- Conduct all manipulations of this compound within a functioning chemical fume hood.
- Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical, avoiding direct contact.
- Keep containers of the chemical sealed when not in use.
3. In Case of a Spill:
- Alert colleagues and the laboratory supervisor immediately.
- If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., chemical absorbent pads or sand) to contain the spill.
- For larger spills, evacuate the area and follow your institution's emergency procedures.
- Contaminated materials from the cleanup must be disposed of as hazardous waste.
III. Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
1. Waste Segregation:
- All disposable materials that come into contact with this compound, including gloves, absorbent materials, and contaminated labware, must be considered hazardous waste.
- Segregate this waste into a designated, clearly labeled, and sealed hazardous waste container.
2. Unused Chemical:
- Do not dispose of unused this compound down the drain or in the general trash.
- It must be collected in a properly labeled hazardous waste container for disposal by your institution's environmental health and safety (EHS) office.
3. Container Disposal:
- Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.
- After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.
IV. Visual Workflow and Hazard Relationship
To further clarify the safety procedures, the following diagrams illustrate the handling workflow and the relationship between potential hazards and the required protective measures.
Caption: This diagram outlines the procedural steps for safely handling this compound.
Caption: This diagram illustrates the relationship between potential hazards and the corresponding PPE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
